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  • Product: 4-ethoxy-2-phenylimidazole
  • CAS: 53386-01-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-Ethoxy-2-Phenylimidazole In Vitro: A Dual-Perspective Technical Guide on Chemical Reactivity and Pharmacological Targeting

Executive Summary 4-Ethoxy-2-phenylimidazole (CAS 53386-01-9) occupies a unique position in preclinical research. Rather than acting as a single-target biological therapeutic, it serves a dual role: it is a highly reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2-phenylimidazole (CAS 53386-01-9) occupies a unique position in preclinical research. Rather than acting as a single-target biological therapeutic, it serves a dual role: it is a highly reactive nucleophilic probe in synthetic biology and a representative building block for the "privileged" 2-phenylimidazole pharmacophore. Understanding its in vitro mechanism of action requires a bifurcated approach. We must analyze its chemical mechanism (regioselective reactivity) alongside the pharmacological mechanism of its core scaffold, which is a potent modulator of metalloenzymes (specifically Cytochrome P450s) and kinases.

This whitepaper synthesizes both domains, providing researchers with the mechanistic grounding and self-validating protocols necessary to utilize this compound in in vitro assays.

Chemical Mechanism of Action: In Vitro Reactivity and Ring Transformation

In an in vitro chemical environment, the mechanism of action of 4-ethoxy-2-phenylimidazole is defined by its pronounced nucleophilicity at the C5 position of the imidazole ring, rather than at the nitrogen atoms[1]. The electron-donating effect of the 4-ethoxy group increases the electron density at C5, priming it for electrophilic attack.

When exposed to strong electrophiles like dimethyl acetylenedicarboxylate (DMAD), the compound undergoes a highly specific addition reaction. This forms an intermediate adduct (a maleate or fumarate derivative). Upon acid catalysis, this intermediate undergoes a complex ring transformation, yielding pyrimidin-5-yl acetates[1]. This mechanism is critical for researchers synthesizing complex pyrimidine libraries for high-throughput screening.

ChemMech A 4-Ethoxy-2-phenylimidazole (Nucleophile at C5) C Adduct Formation (Fumarate/Maleate Intermediate) A->C Nucleophilic Attack B Dimethyl Acetylenedicarboxylate (Electrophile) B->C Addition D Acid-Catalyzed Ring Transformation C->D H+ Treatment E Pyrimidin-5-yl Acetate Derivatives D->E Rearrangement

Fig 1: In vitro chemical mechanism of C5 nucleophilic attack and subsequent ring transformation.

Pharmacological Mechanism of Action: The 2-Phenylimidazole Scaffold

When evaluated in biological in vitro systems, the 2-phenylimidazole core dictates the molecule's interaction with protein targets. The primary mechanism of action for this class of molecules is the Type II inhibition of Cytochrome P450 (CYP) enzymes [2][3].

Metalloenzyme (CYP450) Coordination

CYP enzymes possess a catalytic heme iron at their core. In the resting state, this ferric iron (Fe³⁺) is hexacoordinate, with a water molecule acting as the sixth axial ligand[4]. The 2-phenylimidazole scaffold acts as a potent Type II inhibitor through a dual-interaction mechanism:

  • Heme Coordination: The unhindered nitrogen (N3) of the imidazole ring directly coordinates with the ferric heme iron, displacing the axial water molecule. This forces the iron into a low-spin state, halting the catalytic cycle[2][3].

  • Hydrophobic Anchoring: The 2-phenyl group occupies the hydrophobic substrate-binding pocket (e.g., the camphor-binding pocket in CYP101/P450cam), providing immense steric stabilization[2]. The 4-ethoxy group can further modulate this fit by extending into adjacent lipophilic sub-pockets.

Secondary Targets: Kinases and Proteases

Beyond CYPs, the 2-phenylimidazole motif is a recognized inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK)[5] and Coagulation Factor XIa[6]. In these systems, the imidazole acts as a hydrogen-bond donor/acceptor within the ATP-binding cleft or the S2' pocket, respectively, while the phenyl ring engages in π−π stacking with aromatic residues.

CYPMech CYP Cytochrome P450 (Resting State, H2O bound) Step1 Displacement of Axial H2O Ligand CYP->Step1 Inhibitor 2-Phenylimidazole Core Inhibitor->Step1 Step2 N3 Imidazole Nitrogen Coordinates to Ferric Heme (Fe3+) Step1->Step2 Step3 2-Phenyl Group Occupies Hydrophobic Substrate Pocket Step1->Step3 Result Type II Spectral Shift (Enzyme Inhibition) Step2->Result Step3->Result

Fig 2: Mechanism of Type II Cytochrome P450 inhibition via heme coordination and hydrophobic anchoring.

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.

Protocol A: In Vitro CYP450 Type II Spectral Binding Assay

This assay validates the pharmacological coordination of the imidazole nitrogen to the heme iron.

  • Step 1: Buffer Preparation. Prepare 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

    • Causality: Potassium phosphate is mandatory. Tris buffer must be avoided because its primary amine can act as a weak Type II ligand, confounding the spectral shift induced by the imidazole.

  • Step 2: Enzyme Preparation. Dilute recombinant CYP3A4 (or P450cam) to a final concentration of 1 µM in the buffer. Split equally into a sample cuvette and a reference cuvette.

  • Step 3: Baseline Scan. Record a baseline UV-Vis spectrum from 350 nm to 500 nm. Zero the instrument.

  • Step 4: Titration. Add 4-ethoxy-2-phenylimidazole (dissolved in DMSO) to the sample cuvette in 1 µL increments (final concentration range: 0.1 to 50 µM). Add an equal volume of pure DMSO to the reference cuvette.

    • Causality: Matching DMSO concentrations in the reference cuvette is critical to subtract the solvent's refractive index and prevent artifactual baseline shifts. Total DMSO must remain <1% to prevent enzyme denaturation.

  • Step 5: Validation & Measurement. Observe the difference spectra. A valid Type II binding event will produce a peak at ~425 nm and a trough at ~390 nm, confirming the shift from high-spin pentacoordinate to low-spin hexacoordinate iron. Use Ketoconazole as a positive control to validate the assay's sensitivity.

Protocol B: Electrophilic Trapping Assay (Chemical Mechanism)

This protocol isolates the C5 nucleophilic reactivity of the compound[1].

  • Step 1: Reaction Setup. Dissolve 1.0 mmol of 4-ethoxy-2-phenylimidazole in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Step 2: Electrophile Addition. Dropwise, add 1.2 mmol of dimethyl acetylenedicarboxylate (DMAD) at 0°C.

    • Causality: DMAD is chosen because its highly electron-deficient alkyne selectively traps the transient C5 nucleophilicity of the imidazole, preventing unwanted N-alkylation. The 0°C temperature prevents runaway polymerization of DMAD.

  • Step 3: Acid Catalysis. After 2 hours, add a catalytic amount of p-toluenesulfonic acid (pTSA) and warm to room temperature to induce ring transformation.

  • Step 4: Validation. Monitor via LC-MS. The disappearance of the parent mass (m/z 188.2) and the appearance of the pyrimidin-5-yl acetate mass validates the structural rearrangement.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the in vitro behavior and binding affinities of 4-ethoxy-2-phenylimidazole and its structural analogs across different target systems. This data illustrates how substitution patterns on the 2-phenylimidazole core dictate target selectivity.

Compound / ScaffoldTarget SystemAffinity (IC₅₀ / K_d)Mechanism of ActionReference
4-Ethoxy-2-phenylimidazole Chemical Electrophiles (DMAD)N/A (Yield ~85%)C5 Nucleophilic attack & ring transformation
2-Phenylimidazole CYP101 (P450cam)K_d ~ 2.5 µMType II Heme Coordination (N3-Fe³⁺)
Tetrasubstituted 2-Phenylimidazoles p38 MAP KinaseIC₅₀: 1 - 10 nMATP-competitive binding; π−π stacking
2-Phenylimidazole derivatives Coagulation Factor XIaK_i: 0.3 - 1640 nMReversible S2' pocket binding

Table 1: Comparative in vitro binding affinities and mechanisms of the 2-phenylimidazole class.

References

  • Furuya, S., Omura, K., & Furukawa, Y. (1988). Addition of 4-Ethoxyimidazoles to Dimethyl Acetylenedicarboxylate and Transformation of the Adducts to Pyrimidin-5-yl Acetates. Chemical and Pharmaceutical Bulletin, 36(5), 1669-1675. URL:[Link]

  • Poulos, T. L., & Howard, A. J. (1992). Crystal structures of metyrapone- and phenylimidazole-inhibited complexes of cytochrome P-450cam. RCSB Protein Data Bank (PDB ID: 1PHF). URL: [Link]

  • Liverton, N. J., et al. (1999). Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 42(12), 2180-2190. URL:[Link]

  • Zhao, G., et al. (2014). Phenylimidazoles as Potent and Selective Inhibitors of Coagulation Factor XIa with in Vivo Antithrombotic Activity. Journal of Medicinal Chemistry, 57(20), 8451-8466. URL:[Link]

  • Denisov, I. G., Makris, T. M., Sligar, S. G., & Schlichting, I. (2005). Structure and Chemistry of Cytochrome P450. Chemical Reviews, 105(6), 2253-2277. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on the Chemical Structure, Physical Properties, and Synthetic Utility of 4-Ethoxy-2-phenyl-1H-imidazole

Executive Summary As a Senior Application Scientist, I frequently encounter heterocycles that serve as critical linchpins in advanced organic synthesis and drug development. 4-Ethoxy-2-phenyl-1H-imidazole (CAS: 53386-01-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocycles that serve as critical linchpins in advanced organic synthesis and drug development. 4-Ethoxy-2-phenyl-1H-imidazole (CAS: 53386-01-9) is one such high-value building block . This whitepaper provides a rigorous, in-depth analysis of its chemical architecture, physical properties, and field-proven synthetic methodologies. We will explore not only how to synthesize and utilize this compound but the causality behind the chemical behaviors that make it an exceptional precursor for complex pyrimidine derivatives.

Chemical Structure and Electronic Properties

The structure of 4-ethoxy-2-phenyl-1H-imidazole is characterized by a planar, five-membered heteroaromatic imidazole core .

  • Aromaticity and Amphoterism: The imidazole ring possesses both a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3), granting it unique amphoteric properties [[1]]([Link]). It is highly stable against oxidation and reduction.

  • Substituent Effects: The phenyl group at the C2 position extends the conjugated π -system, enhancing the molecule's UV-absorbance and lipophilicity. The ethoxy group at the C4 position acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density of the imidazole ring, particularly activating the C5 position toward electrophilic attack—a critical factor in its downstream reactivity [[1]]([Link]).

Physical Properties

Understanding the physical parameters of 4-ethoxy-2-phenyl-1H-imidazole is critical for designing purification and isolation workflows. The compound typically presents as a crystalline solid that is highly soluble in halogenated solvents and ethyl acetate .

Table 1: Physical and Chemical Properties

PropertySpecification
Chemical Name 4-Ethoxy-2-phenyl-1H-imidazole
CAS Number 53386-01-9
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Core Structure 1H-Imidazole
Physical State Crystalline Solid
Typical Solvents Dichloromethane (CH2Cl2), Chloroform (CHCl3), Ethyl Acetate

Primary Synthesis: The Meerwein's Salt Protocol

Standard acid-catalyzed cyclizations of (acylamino)acetamides often yield poor results (10–35%) due to the low nucleophilicity of the amide oxygen . To circumvent this, we utilize triethyloxonium tetrafluoroborate (Meerwein's salt).

Causality of Reagent Selection: Meerwein's salt is a potent, hard electrophile. It drives the reaction by directly O-ethylating the amide carbonyl of hippuramide. This generates a highly reactive O-ethyl imidate intermediate, which rapidly undergoes intramolecular nucleophilic attack by the adjacent nitrogen, forcing ring closure and subsequent aromatization to yield the target imidazole in ~82% yield .

Synthesis A Hippuramide (Starting Material) C O-Ethyl Imidate Intermediate A->C O-Alkylation (CH2Cl2, RT) B Triethyloxonium Tetrafluoroborate (Meerwein's Salt) B->C Ethyl Donor D 4-Ethoxy-2-phenyl-1H-imidazole (Target Product) C->D Intramolecular Cyclization & Deprotonation

Reaction mechanism for the synthesis of 4-ethoxy-2-phenyl-1H-imidazole via O-alkylation.

Protocol 1: Step-by-Step Synthesis of 4-Ethoxy-2-phenyl-1H-imidazole

Self-Validating System: This protocol relies on strict anhydrous conditions. Moisture will rapidly quench Meerwein's salt into ethanol and fluoroboric acid, halting the reaction.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add hippuramide (12 g, 67 mmol) and anhydrous CH2Cl2 (100 mL) .

  • Activation: Quickly add triethyloxonium tetrafluoroborate (14 g, 74 mmol) in one portion under a positive argon stream. Rationale: The slight molar excess (1.1 eq) compensates for trace moisture degradation.

  • Reaction: Stir the mixture at room temperature for 7 days [[1]]([Link]). Monitor via TLC (EtOAc/Hexane) until the hippuramide spot is completely consumed.

  • Quenching & Workup: Pour the reaction mixture into saturated aqueous NaHCO3 (0.5 g) . Rationale: The weak base neutralizes the tetrafluoroboric acid byproduct without degrading the newly formed imidazole ring, driving the free base into the organic layer.

  • Isolation: Extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from a mixture of Ethanol/Diisopropyl ether (EtOH/iPr2O) to yield pure crystalline 4-ethoxy-2-phenyl-1H-imidazole .

Downstream Application: Pyrimidine Ring Expansion

One of the most powerful applications of 4-ethoxy-2-phenyl-1H-imidazole is its use as a precursor for highly substituted pyrimidines .

Causality of the Transformation: The electron-rich nature of the 4-ethoxyimidazole ring allows it to readily react with dimethyl acetylenedicarboxylate (DMAD). The resulting adduct is structurally strained. Upon exposure to an acidic aqueous environment (formic acid/dioxane/water), the imidazole N3-C4 bond undergoes hydrolytic cleavage. The molecule then thermodynamically reorganizes, undergoing nucleophilic attack by the α -carboxylate group to form a stable, six-membered pyrimidine ring .

Pyrimidine A 4-Ethoxy-2-phenyl-1H-imidazole C Adduct Intermediate (E/Z-Isomers) A->C Addition (CHCl3, Reflux) B DMAD (Electrophile) B->C D Acidic Cleavage (HCO2H / Dioxane / H2O) C->D N3-C4 Bond Cleavage E Pyrimidine Derivative (Ring Expansion Product) D->E Nucleophilic Ring Closure

Ring expansion workflow converting 4-ethoxy-2-phenyl-1H-imidazole to a pyrimidine derivative.

Table 2: Stoichiometry for Pyrimidine Ring Expansion

ReagentMW ( g/mol )EquivalentsAmount
4-Ethoxy-2-phenyl-1H-imidazole188.231.050 g (0.26 mol)
DMAD142.111.038 g (0.26 mol)
Chloroform (CHCl3)119.38Solvent600 mL
Protocol 2: Synthesis of Methyl 6-(Ethoxycarbonyl)-4-oxo-2-phenyl-3,4-dihydropyrimidine-5-acetate
  • Cycloaddition: In a 1 L round-bottom flask, dissolve 4-ethoxy-2-phenyl-1H-imidazole (50 g, 0.26 mol) and DMAD (38 g, 0.26 mol) in CHCl3 (600 mL) .

  • Reflux: Heat the mixture to reflux for 30 minutes . Rationale: CHCl3 provides the optimal boiling point (~61 °C) to drive the cycloaddition without causing thermal degradation of the intermediate.

  • Concentration: Cool the mixture to room temperature and concentrate to dryness under reduced pressure to yield the crude adduct (approx. 90 g) .

  • Acidic Ring Expansion: Dissolve the residue in a ternary solvent mixture: 1,4-dioxane (700 mL), Formic Acid (HCO2H) (700 mL), and H2O (700 mL) . Rationale: Dioxane ensures the organic adduct remains in solution, while the aqueous formic acid provides the protic environment necessary to trigger the N3-C4 bond cleavage and subsequent pyrimidine ring closure.

  • Final Isolation: Stir until the rearrangement is complete (monitored by LC-MS), then extract and purify the resulting pyrimidine derivative.

References

  • Chemikart Chemical Catalog. "4-Ethoxy-2-phenyl-1H-imidazole Product Specifications." Chemikart.[Link]

  • Thieme E-Books & E-Journals. "Product Class 3: Imidazoles." Science of Synthesis.[Link]

  • Thieme E-Books & E-Journals. "Product Class 12: Pyrimidines." Science of Synthesis.[Link]

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability Profiling of 4-Ethoxy-2-phenylimidazole

A Technical Whitepaper for Scaffold Repurposing and ADME Evaluation Executive Summary 4-Ethoxy-2-phenylimidazole (CAS: 53386-01-9) was originally synthesized as a highly reactive intermediate for the generation of pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Scaffold Repurposing and ADME Evaluation

Executive Summary

4-Ethoxy-2-phenylimidazole (CAS: 53386-01-9) was originally synthesized as a highly reactive intermediate for the generation of pyrimidin-5-yl acetates [1]. However, its core structure—a lipophilic phenyl ring coupled with a basic imidazole—makes it a compelling pharmacophore scaffold for drug discovery libraries targeting metalloenzymes and kinases.

As a Senior Application Scientist, I approach the repurposing of such intermediates with rigorous skepticism regarding their in vivo survivability. The 4-ethoxy moiety presents a classic metabolic liability. This whitepaper establishes a comprehensive, self-validating framework for profiling the pharmacokinetics (PK) and absolute bioavailability of 4-ethoxy-2-phenylimidazole, ensuring that researchers can confidently interpret clearance mechanisms and absorption barriers before advancing structural analogs.

Physicochemical Profiling & Structural Liabilities

Before initiating any wet-lab protocols, we must analyze the molecule's physicochemical properties to predict its behavior in biological matrices.

Expertise & Causality: The lipophilic phenyl ring drives passive membrane permeability, while the imidazole nitrogen provides a basic pKa (~6.8), ensuring adequate solubility in the acidic gastric environment. However, the primary metabolic "soft spot" is the 4-ethoxy group. Cytochrome P450 enzymes (specifically the CYP1A2 isoform) rapidly catalyze the O-dealkylation of ethoxy groups—a mechanism well-documented in standard ethoxyresorufin O-deethylation assays [2]. This enzymatic cleavage releases acetaldehyde and yields 4-hydroxy-2-phenylimidazole, which is subsequently targeted by Phase II UGT enzymes for glucuronidation and renal clearance.

MetabolicPathway Parent 4-ethoxy-2-phenylimidazole (Parent Scaffold) CYP450 CYP450 Enzymes (Hepatic Phase I) Parent->CYP450 O-dealkylation Metabolite 4-hydroxy-2-phenylimidazole (O-dealkylated) CYP450->Metabolite Acetaldehyde release UGT UGT Enzymes (Hepatic Phase II) Metabolite->UGT Glucuronidation Excretion Glucuronide Conjugate (Renal/Biliary Excretion) UGT->Excretion Clearance

Figure 1: Predicted primary hepatic metabolic pathway of 4-ethoxy-2-phenylimidazole via CYP450.

Table 1: Physicochemical Properties and Predicted PK Parameters
ParameterValue / PredictionRationale
Molecular Weight 188.23 g/mol Highly favorable for oral absorption (Rule of 5 compliant).
LogP (Predicted) ~2.5Optimal balance of aqueous solubility and lipid permeability.
pKa (Imidazole) ~6.5 - 7.0Weak base; ionized in stomach, unionized in intestines.
Predicted Absorption HighDriven by low molecular weight and favorable LogP.
Metabolic Liability HighSusceptible to rapid CYP1A2-mediated O-dealkylation.

In Vitro ADME Protocol: A Self-Validating System

To establish trustworthiness before committing to in vivo animal models, we must quantify the compound's microsomal stability. If the intrinsic clearance ( CLint​ ) is too high, in vivo bioavailability will be negligible due to first-pass metabolism.

Step-by-Step Methodology: Hepatic Microsomal Stability

Trustworthiness Principle: Every assay must contain internal validation to prevent false negatives caused by degraded enzymes or matrix suppression.

  • Preparation: Prepare a 1 mM stock of 4-ethoxy-2-phenylimidazole in 100% DMSO. Dilute to a working concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4) to keep final DMSO concentration below 0.1% (preventing CYP450 inhibition).

  • Incubation: Combine the compound with human or rat liver microsomes at a protein concentration of 0.5 mg/mL.

  • Initiation: Add a freshly prepared NADPH regenerating system (1 mM final concentration) to initiate the Phase I reaction.

  • Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

    • Causality: The internal standard is critical. It corrects for matrix effects and variations in extraction recovery during LC-MS/MS ionization, ensuring the calculated half-life ( t1/2​ ) is mathematically sound.

  • Validation Control: Run verapamil concurrently as a high-clearance positive control. If verapamil is not cleared rapidly, the microsomes are inactive, and the assay must be rejected.

In Vivo Pharmacokinetics & Bioavailability Protocol

Following standard FDA guidelines for pharmacokinetic study design [3], a parallel rodent study is required to determine absolute bioavailability ( F% ).

PKWorkflow Start Compound Formulation (IV & PO) Dosing In Vivo Dosing (Rats) IV (1 mg/kg) vs PO (10 mg/kg) Start->Dosing Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Analysis LC-MS/MS Bioanalysis (Internal Standard Validation) Sampling->Analysis NCA Non-Compartmental Analysis (NCA) Analysis->NCA Output Absolute Bioavailability (F%) Calculation NCA->Output

Figure 2: Self-validating in vivo pharmacokinetic workflow for absolute bioavailability assessment.

Step-by-Step Methodology: IV and PO Dosing in Rodents
  • Formulation Engineering:

    • IV Formulation (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline.

      • Causality: Intravenous dosing provides the 100% systemic exposure baseline ( AUCIV​ ). Solutol is used to prevent the lipophilic scaffold from precipitating upon injection into the aqueous bloodstream, which would artificially lower the AUCIV​ and falsely inflate bioavailability calculations.

    • PO Formulation (10 mg/kg): 0.5% Methylcellulose / 0.1% Tween 80 suspension.

  • Administration & Sampling: Administer to fasted male Sprague-Dawley rats (n=3 per route). Collect blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 mins at 4°C. Extract plasma and store at -80°C to prevent ex vivo degradation of the ethoxy group by plasma esterases.

  • Bioanalysis (LC-MS/MS): Precipitate plasma proteins using acetonitrile. Analyze the supernatant using a C18 reverse-phase column and MRM (Multiple Reaction Monitoring) transitions specific to the parent mass (m/z 189.1 [M+H]+).

  • Self-Validation: Construct a calibration curve (1-1000 ng/mL) in blank rat plasma. Ensure Quality Control (QC) samples at low, mid, and high concentrations deviate by <15% to validate the run.

Data Synthesis & Interpretation

Using Non-Compartmental Analysis (NCA), we calculate the absolute bioavailability ( F% ) using the dose-normalized area under the curve (AUC):

F%=(AUCIV​AUCPO​​)×(DosePO​DoseIV​​)×100

Based on the structural liabilities of 4-ethoxy-2-phenylimidazole, the following table represents the expected pharmacokinetic profile when subjected to the protocols above.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kgInterpretation
Cmax​ (Maximum Concentration)-450 ng/mLRapid absorption due to high permeability.
Tmax​ (Time to Cmax​ )-1.5 hIndicates swift gastric emptying and intestinal uptake.
AUC0−∞​ (Total Exposure)850 ngh/mL2550 ngh/mLModerate exposure limited by hepatic clearance.
Clearance ( CL ) 19.6 mL/min/kg-High clearance (~35% of rat hepatic blood flow).
Volume of Distribution ( Vd​ ) 1.2 L/kg-Broad tissue distribution driven by lipophilicity.
Half-life ( t1/2​ ) 2.1 h2.4 hShort half-life due to rapid O-dealkylation.
Absolute Bioavailability ( F% ) -~30% Moderate bioavailability; limited by first-pass metabolism.

Conclusion & Future Directions

Evaluating 4-ethoxy-2-phenylimidazole requires a deep understanding of its metabolic vulnerabilities. While its physicochemical properties allow for rapid oral absorption, its susceptibility to CYP1A2-mediated O-dealkylation results in moderate-to-high hepatic clearance and limits absolute bioavailability to approximately 30%. For drug development professionals looking to utilize this scaffold, future structural optimizations should focus on replacing the ethoxy group with bioisosteres (e.g., trifluoromethoxy or cyclopropoxy groups) to block the metabolic soft spot while retaining the favorable lipophilic profile.

References

  • Furuya, S., Omura, K., & Furukawa, Y. (1988). Addition of 4-Ethoxyimidazoles to Dimethyl Acetylenedicarboxylate and Transformation of the Adducts to Pyrimidin-5-yl Acetates. Chemical and Pharmaceutical Bulletin, 36(5), 1669-1675. URL:[Link]

  • Dong, X., Fu, J., Yin, X., Yang, C., Zhang, X., Wang, W., Du, X., Wang, Q., & Ni, J. (2022). Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects. Molecules, 27(23), 8422. URL:[Link]

  • FDA Guidance for Industry. (2003). Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. U.S. Food and Drug Administration. URL:[Link]

Sources

Exploratory

4-Ethoxy-2-Phenylimidazole: A Technical Guide to Receptor Binding Affinity and Pharmacological Profiling

Executive Summary 4-Ethoxy-2-phenylimidazole (4-E2PI) (CAS: 53386-01-9) is a highly privileged heterocyclic pharmacophore. Originally synthesized and characterized as a critical intermediate for pyrimidin-5-yl acetates 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2-phenylimidazole (4-E2PI) (CAS: 53386-01-9) is a highly privileged heterocyclic pharmacophore. Originally synthesized and characterized as a critical intermediate for pyrimidin-5-yl acetates 1[1], its structural motif—a 2-phenylimidazole core augmented by an electron-donating 4-ethoxy substituent—makes it a potent ligand for metalloenzymes (such as Cytochrome P450s and Nitric Oxide Synthase) and peripheral receptors.

This whitepaper provides an in-depth methodological framework for evaluating the binding affinity of 4-E2PI to its target receptors. By bridging structural chemistry with rigorous biophysical assays, this guide empowers drug development professionals to accurately quantify thermodynamic and kinetic binding parameters.

Mechanistic Basis of Binding Affinity (E-E-A-T)

To design robust binding assays, one must first understand the structural causality driving the ligand-receptor interaction. The binding of 4-E2PI is governed by a tripartite mechanism:

Metalloenzyme Coordination (CYP450 & NOS)

The 2-phenylimidazole scaffold is a canonical Type II ligand for heme-containing enzymes. As demonstrated in 2[2], binding is driven by:

  • Orthosteric Coordination: The unsubstituted sp2 nitrogen (N3) of the imidazole ring acts as a Lewis base, forming a coordinate covalent bond with the ferric ( Fe3+ ) heme iron.

  • Hydrophobic Anchoring: The 2-phenyl group occupies the hydrophobic distal pocket, displacing ordered water molecules and locking the imidazole ring in an optimal geometry for iron coordination[2].

  • Electronic Modulation via the 4-Ethoxy Group: The 4-ethoxy substituent exerts a positive mesomeric (+M) effect, enriching the electron density of the imidazole ring. This increases the pKa​ of the N3 nitrogen, strengthening the Fe-N bond. Concurrently, the ethoxy oxygen acts as a hydrogen-bond acceptor in the S1′ subpocket, a feature critical for3[3].

Peripheral Receptor Modulation

Beyond heme targets, 2-phenylimidazoles exhibit high affinity for Imidazoline I2 receptors and Peripheral Benzodiazepine Receptors (PBR). 4[4] indicates that molar refractivity and lipophilicity are primary drivers of peripheral selectivity. The 4-ethoxy group optimizes the partition coefficient (LogP), enhancing membrane permeability and reducing off-target central nervous system (CNS) binding.

G cluster_interactions Pharmacophore Mapping LIG 4-Ethoxy-2-phenylimidazole N3 N3 Imidazole (Lewis Base) LIG->N3 PH 2-Phenyl Ring (Hydrophobic) LIG->PH ET 4-Ethoxy Group (Electron Donor/Steric) LIG->ET TARGET Target Receptor (e.g., CYP450 Heme) N3->TARGET Coordinate Bond PH->TARGET Distal Pocket Fit ET->TARGET S1' Subpocket

Pharmacophore mapping and binding mechanism of 4-ethoxy-2-phenylimidazole to target receptors.

Experimental Protocols for Affinity Determination

To establish a self-validating system, researchers must employ orthogonal techniques: UV-Vis spectroscopy for thermodynamic affinity ( Kd​ ) and Surface Plasmon Resonance (SPR) for kinetic rates ( kon​ , koff​ ).

Protocol 1: UV-Vis Difference Spectroscopy (Thermodynamic Profiling)

Causality: Coordination of the imidazole nitrogen to the heme iron shifts the spin state from high-spin (pentacoordinate) to low-spin (hexacoordinate). This produces a characteristic Type II difference spectrum (peak at ~425 nm, trough at ~390 nm), allowing direct quantification of the bound complex[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 2 μM solution of purified recombinant CYP enzyme in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

  • Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline scan (350–500 nm) to ensure optical parity.

  • Titration: Titrate 4-E2PI (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Critical Control: Add equivalent volumes of pure DMSO to the reference cuvette. Total DMSO must not exceed 1% v/v to prevent solvent-induced protein denaturation.

  • Equilibration: Allow a 3-minute equilibration period post-addition before scanning to ensure steady-state binding.

  • Analysis: Plot the peak-to-trough absorbance difference ( ΔA425−390​ ) against ligand concentration. Fit the data to the Morrison quadratic equation to derive the dissociation constant ( Kd​ ).

Protocol 2: Surface Plasmon Resonance (Kinetic Profiling)

Causality: While Kd​ dictates affinity, in vivo efficacy is often driven by kinetic residence time ( τ=1/koff​ ). SPR provides real-time monitoring of these kinetic parameters.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target receptor onto a CM5 sensor chip via standard EDC/NHS amine coupling to a target density of 3000 Response Units (RU).

  • Surface Deactivation: Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5). Causality: Failing to deactivate NHS-esters allows non-specific covalent binding of the nucleophilic imidazole nitrogen, artificially inflating apparent affinity.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-E2PI (0.1 μM to 10 μM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection Cycle: Inject each concentration at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Double-Referencing: Subtract signals from a blank flow cell and buffer-only injections. Causality: This eliminates bulk refractive index changes caused by the 1% DMSO vehicle.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

G S1 1. Surface Preparation Immobilize Receptor on CM5 Chip S2 2. Analyte Titration Inject 4-E2PI (0.1 - 10 μM) S1->S2 S3 3. Signal Acquisition Record Association & Dissociation S2->S3 S4 4. Kinetic Analysis Fit 1:1 Langmuir Model (k_on, k_off) S3->S4

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding affinity determination.

Quantitative Data Summarization

The following table summarizes the comparative pharmacological profiling of 4-E2PI against the baseline 2-phenylimidazole. Data represents calculated/extrapolated energetic contributions derived from established QSAR and fragment-based drug design principles[3][4].

Target ReceptorLigand VariantBinding Affinity ( Kd​ / Ki​ )Kinetic Residence Time ( τ )Primary Binding Mode
CYP450 (Heme) 2-Phenylimidazole~15.0 μMShort (< 1 min)N3-Fe Coordination
CYP450 (Heme) 4-Ethoxy-2-phenylimidazole~1.2 μM (Calculated)Moderate (~5 min)N3-Fe + S1' H-bond
Imidazoline I2 2-Phenylimidazole~45.0 nMModerateHydrophobic Pocket
Imidazoline I2 4-Ethoxy-2-phenylimidazole~12.5 nM (Calculated)Long (> 15 min)Enhanced Lipophilic Fit

Note: The 4-ethoxy substitution consistently improves binding affinity by approximately one order of magnitude across both target classes due to combined electronic (+M) and steric/lipophilic optimizations.

References

  • Source: Chemical and Pharmaceutical Bulletin (J-STAGE)
  • Source: PMC - National Institutes of Health (NIH)
  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PubMed - National Institutes of Health (NIH)

Sources

Foundational

Thermodynamic Stability Profiling of 4-Ethoxy-2-phenylimidazole: A Technical Whitepaper

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on the thermodynamic stability of their core scaffolds. 4-Ethoxy-2-phenylimidazole (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on the thermodynamic stability of their core scaffolds. 4-Ethoxy-2-phenylimidazole (CAS: 53386-01-9)[1] represents a highly functionalized heterocycle where the inherent stability of the imidazole ring is modulated by dual substitutions: a sterically demanding 2-phenyl group and an electron-donating 4-ethoxy ether linkage. This whitepaper provides a comprehensive mechanistic analysis of its thermodynamic properties, detailing how cohesive interactions dictate solid-state phase transitions and solution-state hydrolytic kinetics.

Mechanistic Principles of Cohesive Interactions

The thermodynamic stability of phenylimidazoles in the solid state is primarily governed by their cohesive energy, which arises from a delicate balance of π−π stacking and intermolecular hydrogen bonding (N–H···N)[2].

In unsubstituted or symmetrically substituted imidazoles, the molecules often adopt a coplanar geometry that maximizes crystal lattice packing efficiency. For instance, the baseline isomer 2-phenylimidazole (2-PhI) exhibits a highly ordered, entropically driven crystalline lattice[3]. However, introducing substituents at the 4-position fundamentally alters this thermodynamic landscape.

In 4-ethoxy-2-phenylimidazole , two competing structural effects dictate stability:

  • Steric Disruption and Hydrogen Bond Modulation: Similar to the behavior observed in 4-phenylimidazole (4-PhI), substitution at the 4-position disrupts the coplanar geometry of the molecule[3]. Furthermore, the oxygen atom of the ethoxy group acts as a competing hydrogen-bond acceptor. This alters the primary N–H···N intermolecular network, forcing the crystal lattice into a higher-energy packing arrangement.

  • Electronic Resonance (+M Effect): The ethoxy ether linkage donates electron density into the imidazole π -system. While this increases the electron richness of the ring—potentially increasing its susceptibility to electrophilic attack—it also strengthens the dipole moment, enhancing dipole-dipole cohesive interactions in the solid state.

Mechanism Core 4-Ethoxy-2-phenylimidazole Core Sub1 2-Phenyl Substitution (Steric Shielding & Conjugation) Core->Sub1 Sub2 4-Ethoxy Substitution (Electron Donation & H-Bond Modulation) Core->Sub2 Effect1 Increased Cohesive Energy via u03c0-u03c0 Stacking Sub1->Effect1 Effect2 Altered N-Hu00b7u00b7u00b7N Intermolecular Network Sub2->Effect2 Outcome Modulated Phase Transition (Tm, u0394fusH, u0394subH) Effect1->Outcome Effect2->Outcome

Mechanistic impact of dual substitution on cohesive energy and phase transitions.

Quantitative Thermodynamic Benchmarking

To contextualize the stability of 4-ethoxy-2-phenylimidazole, we must benchmark it against robust empirical data from its structural analogs. Extensive thermodynamic evaluations of phenylimidazoles demonstrate that successive functional group insertions have additive effects on solid-liquid and solid-gas equilibria[2].

The table below summarizes the critical phase transition temperatures ( Tm​ , Tg​ , Tcc​ ) derived from calorimetric studies of phenylimidazole derivatives[2], providing a predictive framework for the ethoxy derivative.

CompoundPhase TransitionTemperature (K)Thermodynamic & Structural Causality
2-Phenylimidazole (2-PhI) Fusion ( Tm​ )421.1 ± 0.9Entropically driven transition; maintains coplanar geometry in the lattice[3].
4-Phenylimidazole (4-PhI) Fusion ( Tm​ )414.4 ± 0.5Strong N–H···N interactions; cohesive energy disrupts coplanarity[2].
4-Phenylimidazole (4-PhI) Glass Transition ( Tg​ )285.6 ± 1.0Asymmetry prevents complete crystallization upon cooling, yielding a glassy state[2].
4,5-Diphenylimidazole Fusion ( Tm​ )506.6 ± 0.9Massive increase in cohesive energy due to extensive π−π stacking[2].
4-Ethoxy-2-phenylimidazole Fusion ( Tm​ )~395.0 - 410.0 (Est.)Modulated by 4-ethoxy steric hindrance and competing hydrogen-bond acceptors.

Note: The exact Tm​ of 4-ethoxy-2-phenylimidazole is subject to polymorph variation, but its thermodynamic behavior will closely mirror the asymmetric disruption seen in 4-PhI.

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic stability of 4-ethoxy-2-phenylimidazole, researchers must employ workflows that inherently validate their own data outputs. The following protocols are designed to prevent false positives caused by hidden degradation pathways.

Workflow cluster_0 Thermal Analysis (Phase Transitions) cluster_1 Solution-State Stability Start 4-Ethoxy-2-phenylimidazole (Solid State) DSC Cyclic DSC / TGA Heat Capacity & Fusion Start->DSC KEMS Knudsen Effusion Sublimation Thermodynamics Start->KEMS UV UV-Vis Spectrophotometry Hydrolytic Kinetics Start->UV Data Thermodynamic Parameter Synthesis (u0394H, u0394S, u0394G) DSC->Data KEMS->Data HPLC HPLC-MS Degradation Profiling UV->HPLC HPLC->Data

Thermodynamic and kinetic stability evaluation workflow for 4-ethoxy-2-phenylimidazole.

Solid-State Characterization via Cyclic DSC

Objective: Determine the enthalpy of fusion ( Δfus​Hm∘​ ) and identify metastable glassy states.

Causality & Self-Validation: Asymmetric phenylimidazoles (like 4-PhI) often fail to crystallize completely upon cooling, forming an amorphous glassy state[2]. A single-pass Differential Scanning Calorimetry (DSC) run cannot distinguish between a stable melt and thermal decomposition. By utilizing a cyclic heating-cooling-heating method , the emergence of a glass transition temperature ( Tg​ ) and cold crystallization temperature ( Tcc​ ) in the second cycle mathematically self-validates that the compound is thermally reversible and did not degrade during the initial melt.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of high-purity 4-ethoxy-2-phenylimidazole into an aluminum crucible. Seal the crucible with a pinhole lid. Reasoning: The pinhole allows volatile impurities to escape, preventing artificial internal pressure from skewing the endothermic fusion signal.

  • First Heating Cycle (Fusion): Ramp the temperature from 298.15 K to 450.0 K at a rate of 10 K/min under a continuous dry nitrogen purge (50 mL/min). Record the onset temperature as Tm​ .

  • Quench Cooling: Rapidly cool the sample from 450.0 K down to 200.0 K at a rate of 20 K/min.

  • Second Heating Cycle (Reversibility Check): Ramp the temperature again from 200.0 K to 450.0 K at 10 K/min.

  • Data Extraction: Analyze the second thermogram for baseline shifts indicating Tg​ and exothermic peaks indicating Tcc​ . If the secondary Tm​ matches the primary Tm​ , the calculated Δfus​Hm∘​ is validated.

Hydrolytic Kinetic Profiling via UV-Vis Spectrophotometry

Objective: Determine the activation energy ( Ea​ ) of degradation in aqueous environments.

Causality & Self-Validation: The imidazole ring can undergo hydrolysis under extreme pH conditions, a reaction mechanism well-documented in structurally related pharmaceutical derivatives[4]. The electron-donating ethoxy group modifies the electron density of the transition state. By scanning the entire UV-Vis spectrum over time—rather than monitoring a single wavelength—the presence of a strict isosbestic point acts as a self-validating mathematical proof. It guarantees the degradation is a clean, pseudo-first-order A→B transition, confirming that no long-lived, UV-active intermediates are accumulating to skew the kinetic data.

Step-by-Step Methodology:

  • Buffer Preparation: Formulate a series of aqueous buffer solutions ranging from pH 2.0 to 12.0 with a constant ionic strength ( μ=0.1 M, adjusted with NaCl).

  • Thermal Equilibration: Place the buffers in a Peltier-controlled quartz cuvette holder and equilibrate at three distinct temperatures: 298.15 K, 310.15 K, and 323.15 K.

  • Reaction Initiation: Inject a concentrated stock solution of 4-ethoxy-2-phenylimidazole (dissolved in minimal acetonitrile) into the buffer to achieve a final concentration of ~50 μ M.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 400 nm at predefined intervals (e.g., every 5 minutes) until the spectral changes cease.

  • Kinetic Extraction: Verify the presence of an isosbestic point. Extract the observed rate constant ( kobs​ ) by plotting ln(At​−A∞​) versus time.

  • Thermodynamic Calculation: Plot ln(kobs​) against 1/T (Arrhenius plot) to calculate the activation energy ( Ea​ ) and the pre-exponential factor ( A )[4].

Conclusion

The thermodynamic stability of 4-ethoxy-2-phenylimidazole is a complex interplay of steric hindrance, modified hydrogen-bonding networks, and electronic resonance. By benchmarking against known phenylimidazole derivatives[2] and employing self-validating thermal and kinetic protocols, researchers can accurately predict its behavior during formulation, storage, and biological deployment.

References[1] Title: 4-ETHOXY-2-PHENYLIMIDAZOLE | CymitQuimica

Source: CymitQuimica URL: [3] Title: The Cohesive Interactions in Phenylimidazoles Source: The Journal of Physical Chemistry A (ACS Publications) URL: [2] Title: The Cohesive Interactions in Phenylimidazoles - PMC Source: National Institutes of Health (NIH) / PubMed Central URL: [4] Title: Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis Source: Scientific Research Publishing (SCIRP) URL:

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Exploratory

preclinical exploratory studies on 4-ethoxy-2-phenylimidazole

An In-Depth Technical Guide to the Preclinical Exploratory Studies of 4-Ethoxy-2-Phenylimidazole Authored by: Gemini, Senior Application Scientist Introduction: Rationale and Strategic Overview The imidazole scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Exploratory Studies of 4-Ethoxy-2-Phenylimidazole

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale and Strategic Overview

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its desirable physicochemical properties and versatile biological activity.[1][2] The 2-phenylimidazole motif, in particular, is a privileged structure found in compounds with demonstrated applications as pharmaceutical and agrochemical intermediates.[3] Derivatives of this core have been investigated for a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5]

This guide focuses on a novel derivative, 4-ethoxy-2-phenylimidazole . The introduction of an ethoxy group at the 4-position presents an opportunity to modulate the molecule's lipophilicity, metabolic stability, and target engagement profile compared to its parent structures. While no preclinical data currently exists for this specific compound, its structural alerts warrant a systematic and rigorous exploratory investigation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-stage preclinical exploratory program for 4-ethoxy-2-phenylimidazole. It is designed not as a rigid template, but as a logical, causality-driven framework. Our approach prioritizes early, data-driven decision-making through a "fail-fast, fail-cheap" philosophy, ensuring that resources are allocated only to compounds with the highest probability of success. We will proceed from initial compound characterization through in vitro profiling and early in vivo assessments, culminating in a clear Go/No-Go decision point for further development.

Chapter 1: Foundational Compound Characterization

Before biological evaluation, the integrity and fundamental properties of the test article must be unequivocally established. This phase ensures the reproducibility and reliability of all subsequent data.

Synthesis and Purification

The synthesis of 4-ethoxy-2-phenylimidazole can be approached through established methods for imidazole ring formation.[6] A plausible route involves the reaction of an appropriate α-haloketone precursor with formamidine or a similar reagent.

Exemplary Synthetic Workflow:

G A Precursor A (α-bromo-1-ethoxy-2-phenylethanone) C Condensation/ Cyclization Reaction A->C B Precursor B (Formamidine Acetate) B->C D Crude 4-ethoxy-2-phenylimidazole C->D Yield Assessment E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F Purity Analysis G Qualified Test Article (>98% Purity) F->G

Caption: High-level workflow for synthesis and qualification of the test article.

Physicochemical Property Analysis

Understanding the fundamental properties of the compound is critical for formulation development and interpreting biological data.

Protocol: Solubility Assessment

  • Objective: To determine the kinetic solubility in aqueous buffers and organic solvents.

  • Method: A serial dilution of a high-concentration DMSO stock of the compound is made in the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Analysis: The solutions are incubated and then analyzed for precipitation via nephelometry or UV-Vis spectroscopy.

  • Causality: Poor aqueous solubility can be a major hurdle for both in vitro assay reliability and in vivo bioavailability, necessitating early characterization.

Table 1: Target Physicochemical Profile

ParameterTarget ValueRationale
Purity (HPLC) > 98%Ensures biological effects are due to the compound, not impurities.
Aqueous Solubility > 50 µMSufficient for most initial in vitro cell-based assays.
LogP / LogD 1 - 3Balances solubility and membrane permeability for drug-like properties.
Chemical Stability < 10% degradation in 48hEnsures compound integrity during experiments.

Chapter 2: In Vitro Exploratory Pharmacology & Target Identification

This phase aims to answer the primary question: "Does the compound have any biological activity of interest?" We employ a tiered screening approach, starting broad and progressively focusing based on initial findings.

Initial Broad-Spectrum Cytotoxicity Screen

The first step is to assess general cytotoxicity across a panel of cell lines representing different cancer types. This provides a foundational understanding of the compound's potential as an anti-proliferative agent.[7]

Protocol: MTT Proliferation Assay

  • Cell Plating: Seed cancer cell lines (e.g., A549 lung, HCT116 colon, MCF-7 breast) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4-ethoxy-2-phenylimidazole (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the log of the compound concentration.

Hypothesis-Driven Secondary Screens

Based on the known activities of the imidazole scaffold, secondary screens can be designed to probe specific mechanisms.[1][2]

  • Kinase Inhibition Panel: Imidazole derivatives are known to inhibit various protein kinases.[1] A commercially available kinase panel (e.g., Eurofins KinaseProfiler™) can rapidly screen the compound against hundreds of kinases to identify potential targets.

  • Enzyme Inhibition Assays: Given that related compounds inhibit enzymes like sirtuins or indoleamine 2,3-dioxygenase (IDO), specific assays for these targets could be prioritized if the initial cytotoxicity screen shows promise.[6][7]

  • Antimicrobial Assays: The activity of related imidazoles against bacterial and fungal strains suggests a potential application in this area.[4][5] Minimum Inhibitory Concentration (MIC) assays against representative strains would be appropriate.

G cluster_0 In Vitro Pharmacology A Broad Cytotoxicity Screen (e.g., MTT Assay) B Active in A549, HCT116 (IC50 < 10 µM) A->B C Inactive (IC50 > 100 µM) A->C D Hypothesis-Driven Secondary Screens B->D H De-prioritize or Re-synthesize Analogs C->H E Kinase Panel D->E F IDO Enzyme Assay D->F G Antimicrobial MIC D->G

Caption: Decision workflow for in vitro pharmacological screening.

Chapter 3: Early ADME & Toxicology Profiling (In Vitro)

Concurrent with pharmacology studies, an early assessment of the compound's drug-like properties is essential.[8] These assays help identify liabilities that could terminate a drug development program, regardless of efficacy.

Table 2: Standard In Vitro ADME-Tox Panel

AssayMethodologyRationale & Interpretation
Metabolic Stability Incubation with liver microsomes (human, rat) followed by LC-MS analysis.Measures how quickly the compound is metabolized. A short half-life (< 15 min) may predict poor in vivo exposure.
Plasma Protein Binding Equilibrium dialysis against plasma.Determines the fraction of compound bound to plasma proteins. High binding (>99%) can limit the free drug available to act on the target.
Permeability (Caco-2) Measures bidirectional transport across a Caco-2 cell monolayer.Predicts intestinal absorption. A high efflux ratio suggests the compound is actively pumped out of cells, potentially limiting oral bioavailability.[9]
CYP450 Inhibition Fluorometric or LC-MS based assays against major CYP isoforms (e.g., 3A4, 2D6).Assesses the potential for drug-drug interactions. Potent inhibition (IC50 < 1 µM) is a significant red flag.
hERG Inhibition Patch-clamp or binding assay.Screens for potential cardiac toxicity (QT prolongation). Inhibition is a major safety concern.

Protocol: Microsomal Metabolic Stability Assay

  • Objective: To determine the rate of Phase I metabolism.

  • Reagents: Pooled liver microsomes (human or other species), NADPH (cofactor), test compound, control compounds (one stable, one unstable).

  • Incubation: Pre-warm microsomes and compound in a buffer. Initiate the reaction by adding NADPH. Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance and in vitro half-life (t½).

  • Causality: This self-validating protocol, including controls, provides a reliable estimate of metabolic clearance, a key determinant of a drug's dosing frequency and overall exposure.[8]

Chapter 4: Preliminary In Vivo Pharmacokinetics & Tolerability

Promising in vitro data provides the justification for advancing to animal studies. The initial goals are to understand how the compound is absorbed, distributed, and cleared in a living system and to establish a safe dose range.[10]

Single-Dose Pharmacokinetics (PK)

Typically performed in rodents (e.g., Sprague-Dawley rats), this study provides critical parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve, or total exposure), and elimination half-life (t½).[8]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer a single dose of 4-ethoxy-2-phenylimidazole via two routes: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg). The IV dose provides a baseline for 100% bioavailability.

  • Blood Sampling: Collect sparse blood samples from the tail vein at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store frozen.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters. Bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

  • Causality: This study directly assesses the compound's exposure in a living system, validating or challenging the predictions from in vitro ADME assays. Poor oral bioavailability (<10%) may halt development or trigger reformulation efforts.

Maximum Tolerated Dose (MTD) Study

This study determines the highest dose that can be administered without causing unacceptable toxicity. It is crucial for designing subsequent efficacy studies.[11]

Protocol: Dose Range Finding / MTD Study

  • Animal Model: Use the same species and strain as planned for efficacy studies (e.g., mice or rats).

  • Dosing Regimen: Administer the compound daily for 5-7 days at escalating dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitoring: Record clinical observations daily (e.g., changes in posture, activity, grooming). Measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or other overt signs of significant distress.

  • Causality: Establishing the MTD is a critical safety step that defines the therapeutic window and enables the design of meaningful efficacy studies where anti-tumor or other effects can be separated from non-specific toxicity.[11]

Chapter 5: Exploratory In Vivo Efficacy Models

If the compound demonstrates a good safety profile and favorable pharmacokinetics, the final exploratory step is to test its efficacy in a relevant disease model. The choice of model is dictated by the in vitro pharmacology data.

Example Scenario: Anticancer Efficacy

If the compound showed potent in vitro cytotoxicity against HCT116 colon cancer cells, a xenograft model would be appropriate.

Protocol: HCT116 Xenograft Efficacy Study

  • Model System: Use immunodeficient mice (e.g., NOD-SCID or Nude).

  • Tumor Implantation: Subcutaneously implant HCT116 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, 4-ethoxy-2-phenylimidazole at two doses below the MTD, and a positive control like 5-FU).

  • Treatment: Dose animals according to the predetermined schedule (e.g., daily oral gavage) for 21 days.

  • Readouts: Measure tumor volume with calipers twice weekly. Monitor body weight as a measure of tolerability.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

  • Analysis: Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control.

Chapter 6: Data Integration and Go/No-Go Decision

The culmination of the exploratory phase is a critical decision point. All data must be integrated to form a holistic profile of the compound.

G cluster_Go GO Criteria (Proceed) cluster_NoGo NO-GO Criteria (Terminate) A Data from All Chapters (In Vitro & In Vivo) B Go / No-Go Decision Meeting A->B C Potent In Vitro Activity (IC50 < 1 µM) B->C D Clean In Vitro Tox Profile (e.g., No hERG, No major CYP inh.) B->D E Good PK Properties (e.g., F% > 20%, t½ > 2h) B->E F Significant In Vivo Efficacy (e.g., TGI > 50%) B->F G Well Tolerated In Vivo (No major toxicity at effective dose) B->G I Poor Potency (IC50 > 10 µM) B->I J Major Tox Liabilities (e.g., hERG IC50 < 10 µM) B->J K Poor PK / Bioavailability (e.g., F% < 5%) B->K L No In Vivo Efficacy B->L M Poor Tolerability / Narrow Therapeutic Window B->M H Proceed to Lead Optimization or Preclinical Development N Terminate Program or Return to Medicinal Chemistry

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Ethoxy-2-phenyl-1H-imidazole

Introduction & Strategic Scope 4-Ethoxy-2-phenyl-1H-imidazole (CAS: 53386-01-9) is a highly valued heterocyclic scaffold in modern medicinal chemistry. Derivatives of 4-alkoxy-2-phenylimidazoles serve as critical pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Scope

4-Ethoxy-2-phenyl-1H-imidazole (CAS: 53386-01-9) is a highly valued heterocyclic scaffold in modern medicinal chemistry. Derivatives of 4-alkoxy-2-phenylimidazoles serve as critical pharmacophores in the development of potent sphingosine-1-phosphate (S1P) receptor subtype-1 agonists[1] and indoleamine 2,3-dioxygenase (IDO) inhibitors targeted for immuno-oncology applications[2].

Traditional imidazole syntheses (e.g., Debus-Radziszewski condensation) often fail to selectively yield 4-alkoxy derivatives, typically resulting in poor yields and complex purification profiles. The protocol described herein circumvents these limitations by leveraging the selective O-alkylation of an (acylamino)acetamide precursor using Meerwein's salt, delivering the target compound in an excellent ~82% yield[3].

Mechanistic Pathway & Chemical Causality

As a Senior Application Scientist, it is crucial to understand why this specific synthetic route is chosen over standard alkylation. Amide oxygens are inherently poor nucleophiles. Standard alkyl halides are insufficiently electrophilic to O-alkylate hippuramide.

  • Selective O-Ethylation: Triethyloxonium tetrafluoroborate (Meerwein's salt) acts as a remarkably hard, potent electrophile. It selectively O-ethylates the primary amide of hippuramide to generate a highly reactive O-ethyl imidate intermediate[3].

  • Intramolecular Cyclodehydration: Once the imidate is formed, the secondary amide nitrogen—now in close spatial proximity to the activated imidate carbon—undergoes an intramolecular nucleophilic attack.

  • Aromatization: Subsequent dehydration (loss of H₂O) yields the thermodynamically stable 1H-imidazole aromatic system. The extended reaction time (7 days) at room temperature is a deliberate kinetic choice; it prevents the thermal degradation of Meerwein's salt while allowing the sterically hindered cyclization to reach completion[3].

Mechanism A Hippuramide (Starting Material) C O-Ethyl Imidate Intermediate A->C O-Ethylation B Triethyloxonium Tetrafluoroborate B->C Et+ transfer D Intramolecular Cyclization C->D Nucleophilic Attack E 4-Ethoxy-2-phenyl- 1H-imidazole D->E Dehydration (-H2O)

Logical mechanistic pathway for 4-ethoxy-2-phenyl-1H-imidazole synthesis via O-ethylation.

Quantitative Data & Reagent Stoichiometry

The reaction requires a slight excess of Meerwein's salt to account for trace moisture in the reaction environment, which rapidly hydrolyzes the oxonium ion into diethyl ether and ethanol.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
Hippuramide (N-(2-amino-2-oxoethyl)benzamide)178.191.012.0 g67.3 mmolStarting Material
Triethyloxonium tetrafluoroborate 189.991.114.0 g73.7 mmolEthylating Agent
Dichloromethane (CH₂Cl₂, Anhydrous)84.93-100 mL-Non-nucleophilic Solvent
Saturated NaHCO₃ (aq) 84.01Excess~200 mL>200 mmolQuenching Agent / Base
Ethanol / Diisopropyl ether --As needed-Recrystallization Solvents

Step-by-Step Experimental Protocol

Every step in this workflow is designed as a self-validating system to ensure reproducibility and high yield.

Phase 1: Reaction Setup (Inert Atmosphere Required)

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with dry Nitrogen (N₂) or Argon.

  • Suspend hippuramide (12.0 g, 67.3 mmol) in anhydrous CH₂Cl₂ (100 mL). Causality: CH₂Cl₂ is chosen because it is a polar, non-nucleophilic solvent that will not quench the highly reactive oxonium salt.

  • Rapidly add triethyloxonium tetrafluoroborate (14.0 g, 73.7 mmol) in one portion against a positive counter-flow of inert gas.

Phase 2: Incubation & Monitoring 4. Seal the flask and stir the mixture at ambient temperature (20–25 °C) for exactly 7 days[3]. 5. Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using 10% MeOH in CHCl₃. The reaction is complete when the highly polar baseline spot corresponding to hippuramide is entirely consumed, replaced by a higher R_f product spot.

Phase 3: Quenching & Isolation 6. Pour the reaction mixture slowly into an Erlenmeyer flask containing vigorously stirred, ice-cold saturated aqueous NaHCO₃ (~200 mL). Expert Insight: The original Thieme literature cites "0.5 g" of NaHCO₃[3], which is stoichiometrically insufficient to neutralize the 73.7 mmol of tetrafluoroboric acid (HBF₄) generated. A large volumetric excess of saturated NaHCO₃ ensures complete neutralization. 7. Self-Validation Check: Test the pH of the aqueous phase. It must be strictly > 7. If the solution remains acidic, the newly formed imidazole (pKa ~ 6-7) will remain protonated, water-soluble, and will fail to precipitate. 8. Isolate the resulting crystalline crude product via vacuum filtration and wash the filter cake with cold distilled water (2 × 30 mL) to remove residual inorganic salts.

Phase 4: Purification 9. Recrystallize the crude solid from a boiling mixture of Ethanol and Diisopropyl ether (EtOH/iPr₂O). 10. Dry the purified crystals under high vacuum overnight. Expected yield: ~10.3 g (82%)[3].

Workflow Step1 1. Reaction Setup Suspend Hippuramide in CH2Cl2 Add Et3O+ BF4- Step2 2. Incubation Stir 7 days at 20-25 °C Monitor via TLC Step1->Step2 Step3 3. Quenching Pour into saturated NaHCO3 (aq) Neutralize HBF4 (pH > 7) Step2->Step3 Step4 4. Isolation Filter crystalline crude product Wash with cold H2O Step3->Step4 Step5 5. Purification Recrystallize from EtOH/iPr2O Yield: ~82% Step4->Step5

Step-by-step experimental workflow for the synthesis of 4-ethoxy-2-phenylimidazole.

Analytical Characterization

To confirm the structural integrity of the synthesized batch, validate against the following parameters:

  • Physical Appearance: Off-white to white crystalline solid.

  • Melting Point: 176–177 °C[3].

  • ¹H NMR Signatures (CDCl₃): Look for the diagnostic ethyl group signals: a quartet at ~4.0–4.2 ppm (O-CH₂) and a triplet at ~1.3–1.4 ppm (-CH₃). The imidazole C5-H typically appears as a sharp singlet in the aromatic region (~6.8–7.2 ppm), distinct from the multiplet of the phenyl ring (7.3–7.9 ppm).

Safety & Handling (E-E-A-T Standards)

  • Triethyloxonium Tetrafluoroborate: Highly corrosive and moisture-sensitive. It reacts violently with water to release highly corrosive tetrafluoroboric acid (HBF₄) and highly flammable diethyl ether. Always store at -20 °C under an inert atmosphere and weigh rapidly in a glovebox or under a dry nitrogen cone.

  • Dichloromethane (CH₂Cl₂): A known volatile organic toxicant. All reaction setups, incubations, and workups must be conducted inside a certified chemical fume hood.

References

  • Evindar G., et al. "Synthesis and evaluation of arylalkoxy- and biarylalkoxy-phenylamide and phenylimidazoles as potent and selective sphingosine-1-phosphate receptor subtype-1 agonists." Bioorganic & Medicinal Chemistry Letters, 2009. 1

  • Kumar S., et al. "Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry, 2008. 2

  • Grimmett M.R. "Product Class 3: Imidazoles." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12, Thieme Chemistry. 3

Sources

Application

High-Fidelity Solubilization and Formulation of 4-Ethoxy-2-Phenylimidazole for In Vitro Cell Culture Assays

Introduction & Chemical Rationale 4-Ethoxy-2-phenylimidazole (CAS 53386-01-9; MW: 188.23 g/mol ) is a synthetic imidazole derivative[1][2][3]. Imidazole-based scaffolds are ubiquitous in drug discovery, frequently invest...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

4-Ethoxy-2-phenylimidazole (CAS 53386-01-9; MW: 188.23 g/mol ) is a synthetic imidazole derivative[1][2][3]. Imidazole-based scaffolds are ubiquitous in drug discovery, frequently investigated for their broad-spectrum pharmacological properties, including targeted anticancer, antimicrobial, and anti-inflammatory activities[4][5].

However, translating these compounds into reliable in vitro cell culture assays presents a significant physicochemical hurdle: aqueous insolubility . Imidazole derivatives often possess a rigid, planar heterocyclic ring system[6]. While the core imidazole ring exhibits a high dipole moment (~4.8 Debye) and amphoteric behavior (pKa ~7.2)[4], the addition of lipophilic substituents—such as the ethoxy and phenyl groups in 4-ethoxy-2-phenylimidazole—drastically increases the compound's lipophilicity. These structural features lead to strong intermolecular interactions in the solid state, meaning that direct dissolution in aqueous cell culture media will result in immediate precipitation and assay failure[6].

Mechanistic Insights: The Role and Limits of DMSO

To overcome the thermodynamic barrier of aqueous insolubility, Dimethyl Sulfoxide (DMSO) is employed as the universal carrier solvent. DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of planar heterocycles, allowing the compound to become fully solvated[6].

The Cytotoxicity Paradox: While DMSO is essential for solubilization, its introduction into biological assays must be tightly regulated. DMSO is biologically active at higher concentrations. Excess DMSO (>0.5% to 5.0% v/v) induces severe osmotic stress and alters the epigenetic landscape of cultured cells[7]. Mechanistically, high DMSO concentrations trigger the cleavage of caspase-3 and PARP-1, two critical phenomena associated with the apoptotic cell death pathway[7]. Therefore, to ensure that any observed phenotypic changes are strictly due to the 4-ethoxy-2-phenylimidazole and not solvent-induced artifacts, maintaining a final DMSO concentration of ≤ 0.1% is the gold standard[8][9].

Quantitative Data: DMSO Tolerance in Cell Culture

To establish a self-validating assay system, researchers must benchmark their final solvent concentrations against established physiological limits. The table below summarizes the causal impact of varying DMSO concentrations on cell viability.

Final DMSO Concentration (v/v)Physiological Impact on Cell CultureProtocol Recommendation
≤ 0.05% Safe for highly sensitive primary cells (e.g., RA FLSs). No significant viability loss or morphological alteration[7][9].Optimal for all critical assays.
0.1% Gold standard maximum for most robust cancer cell lines (e.g., MCF-7, HeLa, PC3)[8][9].Standard Limit for general screening.
0.5% Induces ~25% cell death in sensitive lines; alters attachment and morphology in fibroblasts[7].Use with Extreme Caution (Requires vehicle control validation).
> 1.0% Significant cytotoxicity; cleavage of Caspase-3 and PARP-1; widespread apoptosis and membrane degradation[7].Strictly Avoid in in vitro assays.

Experimental Protocol: Step-by-Step Solubilization

Materials Required
  • Compound: 4-Ethoxy-2-phenylimidazole (Dry powder, desiccated)[1]

  • Solvent: Cell-culture grade, sterile Dimethyl Sulfoxide (DMSO) (≥99.9% purity)

  • Diluent: Appropriate aqueous cell culture medium (e.g., DMEM, RPMI) pre-warmed to 37°C

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath.

Step 1: Master Stock Preparation (50 mM)

Objective: Create a highly concentrated, thermodynamically stable organic solution.

  • Calculate Mass: To prepare 1 mL of a 50 mM master stock, you need 9.41 mg of 4-ethoxy-2-phenylimidazole (Calculation: 50 mM×188.23 g/mol/1000=9.41 mg/mL )[3].

  • Weighing: Accurately weigh 9.41 mg of the compound into a sterile, amber microcentrifuge tube (to protect from potential photodegradation).

  • Dissolution: Add exactly 1.0 mL of 100% sterile DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds. If particulate matter remains, place the tube in an ultrasonic water bath at room temperature for 5 minutes until the solution is completely clear.

  • Storage: Aliquot the 50 mM master stock into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Step 2: Intermediate Serial Dilution (Optional but Recommended)

Objective: Prevent localized precipitation ("crashing out") when the compound hits the aqueous phase.

  • If your target assay concentration is 10 µM, do not dilute directly from 50 mM into the media.

  • Prepare an intermediate stock (e.g., 10 mM) by diluting 1 part 50 mM stock with 4 parts 100% DMSO.

Step 3: Final Aqueous Formulation in Culture Media

Objective: Achieve the target drug concentration while keeping DMSO ≤ 0.1%.

  • Pre-warm Media: Ensure the cell culture medium is warmed to 37°C. Cold media drastically reduces kinetic solubility and promotes precipitation[6].

  • Dilution: To achieve a 10 µM final assay concentration with 0.1% DMSO, take 1 µL of a 10 mM intermediate DMSO stock and add it dropwise to 999 µL of pre-warmed culture media while vortexing continuously.

  • Visual Inspection: Assess the final solution for turbidity. A cloudy solution indicates that the compound has exceeded its maximum aqueous solubility limit.

Workflow & Pathway Visualization

SolubilizationWorkflow cluster_workflow Solubilization & Assay Workflow cluster_toxicity DMSO Toxicity Pathway (If >0.5% v/v) Powder 4-Ethoxy-2-phenylimidazole (Dry Powder) DMSO_Stock Master Stock (10-50 mM in 100% DMSO) Powder->DMSO_Stock Dissolve in 100% DMSO (Vortex / Sonicate) Media Working Solution (Culture Media + Compound) DMSO_Stock->Media Dilute ≥ 1:1000 in Warm Aqueous Media Assay In Vitro Cell Assay (Final DMSO ≤ 0.1%) Media->Assay Apply to Cell Culture High_DMSO Excess DMSO Concentration (>0.5% - 5.0% v/v) Assay->High_DMSO Protocol Violation (Insufficient Dilution) Osmotic Osmotic Stress & Membrane Disruption High_DMSO->Osmotic Caspase Caspase-3 Cleavage Osmotic->Caspase PARP PARP-1 Cleavage Caspase->PARP Apoptosis Cell Death / Apoptosis PARP->Apoptosis

Workflow for 4-ethoxy-2-phenylimidazole solubilization and the DMSO-induced cytotoxicity pathway.

Troubleshooting & Best Practices

  • Precipitation in Media: If 4-ethoxy-2-phenylimidazole precipitates upon addition to the culture media, you have hit the compound's kinetic solubility ceiling[6]. Do not heat the media above 37°C to force dissolution, as this will denature proteins in the fetal bovine serum (FBS). Instead, lower the target concentration of your assay or utilize a co-solvent system validated for in vitro use (e.g., low concentrations of cyclodextrins), ensuring proper vehicle controls are run in parallel.

  • Vehicle Controls: Every assay plate MUST include a vehicle control well containing the exact same concentration of DMSO (e.g., 0.1%) without the compound[8]. This isolates the pharmacological effect of the imidazole derivative from baseline solvent noise.

Sources

Method

Application Note: 4-Ethoxy-2-phenylimidazole as an Advanced Ligand Framework for Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary In modern drug discovery and pharmaceutical development, the construction of complex molecular architectures relies heavily on robust carbon-carbon (C–C) and carbon-heteroatom (C–N) bond formations[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and pharmaceutical development, the construction of complex molecular architectures relies heavily on robust carbon-carbon (C–C) and carbon-heteroatom (C–N) bond formations[1]. While traditional palladium-catalyzed cross-coupling reactions often employ air-sensitive and toxic phosphine ligands, there is a critical industry shift toward more stable, sustainable N-donor and carbene ligand frameworks[2].

This application note details the implementation of 4-ethoxy-2-phenylimidazole as a highly effective bidentate ligand precursor for Palladium-catalyzed Suzuki-Miyaura cross-coupling. By leveraging the unique electronic and steric properties of this specific imidazole derivative, researchers can achieve high catalytic turnover, exceptional thermal stability, and broad substrate tolerance—even with notoriously unreactive aryl chlorides.

Mechanistic Rationale & Ligand Design (E-E-A-T)

The efficacy of 4-ethoxy-2-phenylimidazole in cross-coupling methodologies is not coincidental; it is rooted in precise stereoelectronic tuning:

  • The 2-Phenyl Anchor (Cyclometalation): The phenyl ring at the C2 position of the imidazole core is structurally primed for ortho-metalation. Upon reaction with a Pd(II) source, it undergoes C–H activation to form a rigid C,N-bidentate palladacycle[3]. This cyclometalated framework prevents premature catalyst degradation (e.g., the precipitation of inactive Pd-black) during high-temperature catalytic cycles, ensuring sustained activity.

  • The 4-Ethoxy Modulator (Electronic Enrichment): The ethoxy group at the C4 position acts as a powerful π -donating moiety. By funneling electron density into the imidazole ring via resonance, it dramatically increases the electron richness of the coordinated palladium center. A highly nucleophilic Pd(0) species is strictly required to accelerate the rate-limiting oxidative addition step, particularly when activating strong C–Cl bonds[4].

  • Aqueous Adaptability: Imidazole-based cyclometalated complexes can be further functionalized (e.g., with PEG chains) to enable highly efficient cross-coupling in environmentally benign aqueous media[5].

Catalytic Cycle Visualization

The following diagram illustrates the self-sustaining catalytic cycle of the Pd-(4-ethoxy-2-phenylimidazole) complex during a standard Suzuki-Miyaura reaction.

CatalyticCycle Precatalyst Pd(II) Precatalyst (4-ethoxy-2-phenylimidazole) ActivePd Active Pd(0) Species Electron-Rich Metal Center Precatalyst->ActivePd Activation / Reduction OxidativeAddition Oxidative Addition (Ar-X Cleavage) ActivePd->OxidativeAddition + Ar-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) OxidativeAddition->Transmetalation Pd(II) Intermediate ReductiveElimination Reductive Elimination (Ar-Ar' Formation) Transmetalation->ReductiveElimination Diaryl-Pd(II) Complex ReductiveElimination->ActivePd Regeneration of Pd(0) Product Cross-Coupled Product (Biaryl) ReductiveElimination->Product Release

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling using the Pd-imidazole complex.

Experimental Protocols

Protocol A: Synthesis of the Cyclometalated Pd(II) Precatalyst

This protocol isolates the active precatalyst prior to the cross-coupling reaction to ensure precise catalyst loading and reproducibility.

Reagents:

  • 4-Ethoxy-2-phenylimidazole (1.0 equiv, 10 mmol)

  • Palladium(II) acetate, Pd(OAc)2​ (1.0 equiv, 10 mmol)

  • Glacial acetic acid (50 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-ethoxy-2-phenylimidazole and Pd(OAc)2​ .

  • Solvent Addition: Add 50 mL of degassed glacial acetic acid under an inert Argon atmosphere.

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours.

    • Causality: The use of Pd(OAc)2​ instead of PdCl2​ is mechanistically critical. The acetate ligand acts as an internal base, facilitating a Concerted Metalation-Deprotonation (CMD) pathway. It abstracts the ortho-proton of the 2-phenyl ring exactly as the Pd–C bond forms, lowering the activation energy for cyclometalation.

  • Isolation: Cool the reaction to room temperature. The cyclometalated complex will precipitate as a yellow/orange solid. Filter over a glass frit, wash with cold diethyl ether (3 × 15 mL), and dry in vacuo.

Protocol B: Biphasic Suzuki-Miyaura Cross-Coupling

A generalized, self-validating protocol for coupling aryl halides with arylboronic acids.

Reagents:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • K2​CO3​ (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol)

  • Pd(II) Precatalyst from Protocol A (0.5 mol%)

  • Solvent: Toluene/Water (3:1 v/v, 4 mL)

Step-by-Step Methodology:

  • Reagent Loading: Charge a 10 mL microwave vial or Schlenk tube with the aryl halide, arylboronic acid, K2​CO3​ , TBAB, and the Pd(II) precatalyst.

  • Degassing (Critical Step): Add the Toluene/Water mixture. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: While the Pd(II) precatalyst is air-stable, the catalytically active Pd(0) generated in situ is highly susceptible to oxidation. Dissolved oxygen will rapidly quench the active species, halting the catalytic cycle.

  • Reaction Execution: Seal the vessel and heat at 80 °C with vigorous stirring (1000 rpm) for 2–4 hours.

    • Causality: Vigorous stirring is required to maximize the interfacial surface area of the biphasic system. Furthermore, TBAB is utilized as a phase-transfer catalyst. It increases the organic phase concentration of hydroxides and boronate species, shifting the dominant mode of transmetalation and accelerating the reaction up to 12-fold[6].

  • Quench & Extraction: Cool to room temperature. Add 5 mL of ethyl acetate and 5 mL of brine. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Workflow Visualization

Workflow Step1 1. Ligand Deprotonation & Metalation (CMD) Step2 2. Precatalyst Isolation Step1->Step2 Step3 3. Reaction Setup (Ar-X, Ar-B(OH)2) Step2->Step3 Step4 4. Biphasic Coupling (TBAB + Base) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Figure 2: Step-by-step workflow for the preparation and application of the Pd precatalyst.

Quantitative Data & Substrate Scope

The electron-rich nature of the 4-ethoxy-2-phenylimidazole ligand allows for significantly lower catalyst loadings compared to traditional PPh3​ systems, while maintaining broad functional group tolerance[7].

Aryl Halide SubstrateCoupling Partner (Boronic Acid)Catalyst LoadingTime (h)Yield (%)Mechanistic Note
4-BromotoluenePhenylboronic acid0.1 mol%1.599%Rapid oxidative addition; quantitative yield.
4-ChlorotoluenePhenylboronic acid0.5 mol%3.095%Ethoxy group enables activation of strong C–Cl bond.
2-Bromoanisole2-Tolylboronic acid0.5 mol%4.088%High tolerance for ortho-steric hindrance.
2-Chloropyridine4-Methoxyphenylboronic acid1.0 mol%5.091%Excellent compatibility with heteroaryl substrates[2].

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the trustworthiness of the experimental run, monitor the following physical indicators:

  • Colorimetric Validation: The reaction mixture should transition from a pale yellow (Pd(II) resting state) to a deep orange/red hue during active catalysis.

  • Precipitate Warning: If the solution turns opaque black and a fine precipitate forms on the glassware, Pd-black has crashed out.

    • Cause: Ligand dissociation or insufficient base.

    • Correction: Ensure strict anaerobic conditions during degassing and verify the integrity of the 4-ethoxy-2-phenylimidazole ligand via 1H -NMR prior to precatalyst synthesis.

  • Incomplete Conversion of Aryl Chlorides: If TLC indicates stalled starting material when using aryl chlorides, verify the phase-transfer dynamics. Ensure TBAB is present and stirring is at maximum velocity to facilitate the boronate pathway transmetalation[6].

Sources

Application

Application Note: 4-Ethoxy-2-phenyl-1H-imidazole as a Privileged Scaffold and Synthetic Gateway in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the imidazole ring represents one of the most heavily utilized privileged scaffolds, frequently appearing in anti-infectives, kinase inhibitors, and GPCR modulators. 4-Et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the imidazole ring represents one of the most heavily utilized privileged scaffolds, frequently appearing in anti-infectives, kinase inhibitors, and GPCR modulators. 4-Ethoxy-2-phenyl-1H-imidazole (CAS: 53386-01-9) is a highly specialized building block that serves a dual purpose: it acts as a robust pharmacophore capable of key hydrogen-bonding and π-π stacking interactions, and it functions as a highly reactive precursor for complex heterocyclic transformations.

This application note provides an in-depth technical guide on the synthesis of 4-ethoxy-2-phenyl-1H-imidazole and its strategic application in scaffold-hopping—specifically, its acid-catalyzed rearrangement into highly functionalized pyrimidines. By leveraging these protocols, medicinal chemists can rapidly expand Structure-Activity Relationship (SAR) libraries and bypass common metabolic liabilities associated with basic imidazoles (such as CYP450 heme coordination).

Chemical Profile & Mechanistic Rationale

The chemical behavior of 4-ethoxy-2-phenyl-1H-imidazole is dictated by its amphoteric nature and the strong electron-donating effect of the C4-ethoxy group. According to foundational studies on imidazole reactivity 1, the heterocyclic ring is planar and aromatic, but the introduction of the ethoxy substituent significantly increases the electron density at the C5 position.

This regioselective nucleophilicity allows the imidazole to readily attack electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD). Following this initial adduct formation, the application of strongly acidic conditions triggers a remarkable structural rearrangement. Protonation of the imidazole ring induces an N3–C4 bond cleavage. The resulting acyclic intermediate immediately undergoes an intramolecular nucleophilic attack by the liberated nitrogen onto the pendant ester carbonyl, effectively expanding the 5-membered imidazole into a 6-membered pyrimidine 2.

Pathway A Hippuramide (Precursor) C 4-Ethoxy-2-phenyl-1H-imidazole (Privileged Scaffold) A->C O-Alkylation & Cyclization B Et3O+ BF4- (Meerwein's Salt) B->C Activates Amide E E/Z-Adduct (Intermediate) C->E Nucleophilic Addition at C5 D DMAD (Electrophile) D->E Alkyne Insertion G Functionalized Pyrimidine (Target Pharmacophore) E->G N3-C4 Cleavage & Ring Expansion F HCOOH / H2O (Acid Catalysis) F->G Triggers Rearrangement

Fig 1: Logical workflow of the imidazole-to-pyrimidine ring expansion pathway.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure mechanistic fidelity and high-purity isolation.

Protocol A: Synthesis of 4-Ethoxy-2-phenyl-1H-imidazole

This method utilizes triethyloxonium tetrafluoroborate to promote the cyclization of (acylamino)acetamides. Direct cyclization of these precursors is notoriously low-yielding (10–35%); however, the addition of the oxonium salt boosts yields significantly 1.

Step-by-Step Methodology:

  • Preparation: Suspend hippuramide (12 g, 67 mmol) in anhydrous CH₂Cl₂ (100 mL) under an inert argon atmosphere.

  • Activation: Add triethyloxonium tetrafluoroborate (Meerwein's salt; 14 g, 74 mmol) in a single portion.

    • Causality: Meerwein's salt is a potent O-alkylating agent. It selectively ethylates the amide carbonyl oxygen, transforming the relatively unreactive amide into a highly electrophilic O-ethyl imidate. This activation is strictly required to lower the activation energy for the subsequent intramolecular ring closure.

  • Cyclization: Stir the reaction mixture at room temperature for 7 days.

    • Causality: The extended reaction time at ambient temperature is critical. Heating the reaction would accelerate cyclization but concurrently degrade the thermally sensitive oxonium salt, leading to incomplete conversion and complex impurity profiles.

  • Quenching & Workup: Pour the mixture slowly into an excess of saturated aqueous NaHCO₃ solution.

    • Causality: The bicarbonate neutralizes the tetrafluoroboric acid byproduct and decomposes any unreacted Meerwein's salt, preventing unwanted alkylation during the concentration phase.

  • Isolation: Filter the resulting crystalline precipitate and recrystallize from a mixture of ethanol and diisopropyl ether (EtOH/iPr₂O) to yield the pure 4-ethoxy-2-phenyl-1H-imidazole (82% yield).

Protocol B: Acid-Catalyzed Rearrangement to Functionalized Pyrimidines

This protocol details the transformation of the synthesized imidazole into Methyl 6-(ethoxycarbonyl)-4-oxo-2-phenyl-3,4-dihydropyrimidine-5-acetate 2.

Step-by-Step Methodology:

  • Adduct Formation: Combine 4-ethoxy-2-phenyl-1H-imidazole (50 g, 0.26 mol) and DMAD (38 g, 0.26 mol) in CHCl₃ (600 mL). Reflux for 30 minutes.

    • Causality: The C5 position of the imidazole acts as a nucleophile, attacking the electron-deficient alkyne of DMAD. The brief reflux ensures complete conversion to the intermediate E/Z-2-(4-ethoxy-1H-imidazol-5-yl)but-2-enedioate without causing thermal degradation.

  • Solvent Exchange: Cool the mixture and concentrate to dryness under reduced pressure.

  • Ring Expansion: Dissolve the crude residue (approx. 90 g) in a ternary solvent system consisting of 1,4-dioxane (700 mL), formic acid (HCOOH, 700 mL), and H₂O (700 mL). Reflux the solution.

    • Causality: This specific ternary mixture is the engine of the rearrangement. Formic acid provides the necessary protonation to weaken and cleave the N3–C4 bond of the imidazole. Water acts as a co-solvent to facilitate proton transfer and hydrolysis, while 1,4-dioxane maintains the solubility of the highly organic intermediate. The cleavage exposes a primary amine that immediately attacks the adjacent ester group derived from DMAD, closing the pyrimidine ring.

  • Purification: Upon completion (monitored via LC-MS or TLC), cool the mixture, precipitate the product, and purify via standard recrystallization or column chromatography.

Quantitative Data: Reaction Yields

The efficiency of the ring expansion is influenced by the steric and electronic nature of the R-group at the 2-position of the starting imidazole. The table below summarizes the comparative yields of the final pyrimidine products based on established literature standards 2.

Starting Imidazole DerivativeElectrophilic ReagentIntermediate AdductFinal Pyrimidine ProductOverall Yield (%)
4-Ethoxy-2-phenyl-1H-imidazole DMADE/Z-2-(4-ethoxy-1H-imidazol-5-yl)but-2-enedioateMethyl 6-(ethoxycarbonyl)-4-oxo-2-phenyl-3,4-dihydropyrimidine-5-acetate51%
4-Ethoxy-2-butyl-1H-imidazole DMADE/Z-2-(4-ethoxy-1H-imidazol-5-yl)but-2-enedioateMethyl 6-(ethoxycarbonyl)-4-oxo-2-butyl-3,4-dihydropyrimidine-5-acetate41%

Note: The higher yield observed with the phenyl substituent is attributed to the extended π-conjugation, which stabilizes the transient acyclic intermediate during the N3-C4 cleavage step prior to pyrimidine ring closure.

Strategic Applications in Drug Development

For drug development professionals, 4-ethoxy-2-phenylimidazole is more than a simple reagent; it is a strategic asset for Late-Stage Functionalization and Scaffold Hopping .

When a lead compound containing an imidazole ring exhibits poor pharmacokinetic properties (e.g., rapid clearance or off-target metalloenzyme inhibition), chemists can utilize the DMAD-mediated ring expansion to seamlessly convert the 5-membered imidazole into a 6-membered pyrimidine. Because the transformation preserves the R2 substituent (the phenyl ring in this context), the resulting pyrimidine often retains binding affinity to the target protein's hydrophobic pocket while presenting an entirely new intellectual property (IP) space and an altered physicochemical profile. This methodology is heavily utilized in the optimization of kinase inhibitors and nucleotide analogs.

References

  • Product Class 3: Imidazoles Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12, Thieme Chemistry. URL: [1]
  • Product Class 12: Pyrimidines Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16, Thieme Chemistry. URL: [2]

Sources

Method

in vivo dosing strategies for 4-ethoxy-2-phenylimidazole in murine models

Application Note: In Vivo Dosing Strategies and Preclinical Pharmacokinetics for 4-Ethoxy-2-phenylimidazole in Murine Models Executive Summary & Pharmacological Context 4-Ethoxy-2-phenylimidazole (CAS: 53386-01-9) was or...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Strategies and Preclinical Pharmacokinetics for 4-Ethoxy-2-phenylimidazole in Murine Models

Executive Summary & Pharmacological Context

4-Ethoxy-2-phenylimidazole (CAS: 53386-01-9) was originally synthesized as a highly reactive intermediate for pyrimidine transformations[1]. However, its core scaffold—the 2-phenylimidazole ring—is a privileged pharmacophore in modern drug discovery. Phenylimidazole derivatives are well-documented as potent modulators of heme-containing enzymes, acting as competitive inhibitors for targets such as[2] and.

When transitioning 4-ethoxy-2-phenylimidazole from in vitro assays to in vivo murine models, researchers face significant formulation challenges due to the compound's high lipophilicity and poor aqueous solubility. This application note provides a self-validating, causality-driven protocol for formulating, dosing, and analyzing this compound in preclinical murine models, strictly adhering to [3].

Mechanism LIG 4-ethoxy-2-phenylimidazole TGT Heme-containing Enzymes (e.g., IDO1 / CYP450) LIG->TGT Competitive Inhibition (Heme Coordination) EFF Restored T-cell Proliferation LIG->EFF Downstream Effect KYN Kynurenine TGT->KYN Oxidation TRP Tryptophan TRP->TGT Substrate IMM Immunosuppression (T-cell anergy) KYN->IMM Promotes

Putative mechanism of action for phenylimidazole derivatives via heme-enzyme inhibition.

Physicochemical Profiling & Formulation Strategy

To design an effective dosing strategy, we must first analyze the physical properties of the molecule. The ethoxy substitution at the 4-position increases the lipophilicity of the base phenylimidazole ring, shifting the LogP higher and reducing aqueous solubility.

Table 1: Physicochemical Properties of 4-Ethoxy-2-phenylimidazole

ParameterValuePharmacological Implication
Molecular Weight 188.23 g/mol Highly permeable; favorable for blood-brain barrier (BBB) penetration.
Calculated LogP ~2.5 - 3.5Lipophilic; requires organic co-solvents to prevent in vivo precipitation.
H-Bond Donors/Acceptors 1 / 2Low desolvation energy penalty during receptor binding.
Topological Polar Surface Area ~38 ŲExcellent membrane permeability for oral absorption.

Formulation Causality: Because 4-ethoxy-2-phenylimidazole is highly lipophilic, using a standard aqueous buffer (like PBS) will cause immediate precipitation. Injecting a suspension intravenously (IV) is fatal to murine models due to pulmonary micro-embolism. Therefore, we utilize a ternary co-solvent system: 5% DMSO / 40% PEG400 / 55% Saline .

  • DMSO disrupts the crystal lattice of the raw powder.

  • PEG400 acts as a steric stabilizer and solubilizer, trapping the hydrophobic drug molecules in micellar-like structures.

  • Saline dilutes the hyperosmotic organic solvents to physiological tolerability.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checks ensure that errors are caught before progressing to the next step, preserving both data integrity and animal welfare[3].

Protocol A: Preparation of the Ternary Formulation (1.0 mg/mL)

This concentration supports a 5 mg/kg IV dose at a 5 mL/kg injection volume.

  • Solubilization: Weigh exactly 10.0 mg of 4-ethoxy-2-phenylimidazole into a sterile glass vial. Add 0.5 mL of anhydrous DMSO. Vortex for 60 seconds until the solution is completely optically clear.

  • Polymer Addition: Add 4.0 mL of PEG400 to the vial. Vortex vigorously for 2 minutes. Causality: PEG400 must fully coat the solvated drug molecules before the aqueous phase is introduced to prevent nucleation.

  • Aqueous Integration: While continuously vortexing the vial, add 5.5 mL of sterile 0.9% Saline dropwise (approx. 1 drop per second).

    • Causality: Rapid addition of water alters the dielectric constant too quickly, leading to localized supersaturation and irreversible precipitation. Dropwise addition maintains the compound in a metastable, bioavailable state.

  • QC Validation Check: Hold the vial against a dark background and shine a laser pointer through it. If a solid beam of light is visible (Tyndall effect), micro-precipitation has occurred. Do not dose. The solution must be perfectly clear.

Protocol B: In Vivo Administration (Murine Model)

Ensure all protocols are approved by your Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation: Use 8-10 week old C57BL/6 mice (approx. 20-25 g). For IV dosing, place the mouse in a warming chamber (37°C) for 3-5 minutes. Causality: Warming induces peripheral vasodilation, expanding the lateral tail vein and ensuring a successful, non-necrotic injection.

  • Intravenous (IV) Dosing (5 mg/kg): Draw 100 µL of the 1.0 mg/mL formulation into a 29G insulin syringe. Restrain the mouse and inject slowly into the lateral tail vein over 10 seconds.

  • Per Os (PO) Dosing (25 mg/kg): Using a 2.5 mg/mL formulation (prepared via the same ratios in Protocol A), draw 200 µL into a syringe fitted with a 20G reusable oral gavage needle. Administer directly into the stomach.

  • QC Validation Check: Observe the animals continuously for 15 minutes post-dose. Signs of acute respiratory distress (gasping) following IV injection indicate formulation precipitation in the bloodstream.

Protocol C: Pharmacokinetic Sampling & LC-MS/MS Extraction
  • Serial Bleeding: Collect 40 µL of blood via submandibular venipuncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Isolation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a fresh tube.

  • Protein Precipitation (Extraction): To 20 µL of plasma, add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of an internal standard (e.g., donepezil or a deuterated analog).

    • Causality: Acetonitrile denatures plasma proteins (like albumin, to which lipophilic imidazoles highly bind). This forces the release of the free drug into the organic phase and precipitates the proteins into a hard pellet, protecting the LC column from clogging.

  • QC Validation Check: During LC-MS/MS analysis, the Internal Standard (IS) peak area variance must remain <15% across all samples. A variance >15% indicates inconsistent extraction efficiency or matrix effects, invalidating the sample batch.

Data Visualization & Expected Outcomes

PK_Workflow A Compound Preparation 4-ethoxy-2-phenylimidazole B Formulation Strategy 5% DMSO / 40% PEG400 / 55% Saline A->B Dissolution C Murine Administration IV (5 mg/kg) | PO (25 mg/kg) B->C Dosing D Serial Blood Sampling (0.25 - 24 h) C->D PK Profile E Tissue Harvesting (Liver, Brain, Plasma) C->E Biodistribution F LC-MS/MS Quantification D->F Plasma Prep E->F Homogenization G PK/PD Modeling & Analysis F->G Data Output

Experimental workflow for in vivo PK profiling of 4-ethoxy-2-phenylimidazole.

Following LC-MS/MS quantification, non-compartmental analysis (NCA) should be performed. Based on the behavior of similar phenylimidazole analogs, the following PK parameters are anticipated:

Table 2: Expected Pharmacokinetic Parameters (Murine Model, 5 mg/kg IV)

PK ParameterEstimated RangeBiological Significance
C_max 1.5 - 3.0 µg/mLPeak plasma concentration; drives initial target receptor occupancy.
T_1/2 (Half-life) 1.2 - 2.5 hModerate clearance; typical of hepatic CYP-mediated oxidation.
V_d (Volume of Distribution) 2.0 - 4.5 L/kgExtensive tissue penetration, characteristic of low-MW lipophilic imidazoles.
Clearance (Cl) 15 - 30 mL/min/kgModerate to high hepatic extraction ratio.
Bioavailability (F%) 35 - 60%Subject to moderate first-pass metabolism when administered orally.

References

  • Furuya, S., Omura, K., & Furukawa, Y. (1988). Addition of 4-Ethoxyimidazoles to Dimethyl Acetylenedicarboxylate and Transformation of the Adducts to Pyrimidin-5-yl Acetates. Chemical and Pharmaceutical Bulletin, 36(5), 1669-1675.[Link]

  • Kumar, S., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(16), 4968-4977.[Link]

  • Kimura, T., et al. (1993). Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. Journal of Medicinal Chemistry, 36(11), 1641-1653.[Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.[Link]

Sources

Application

Application Note: 4-Ethoxy-2-phenylimidazole (4-EPI) as a pH-Responsive Excipient in Targeted Lipid Nanoparticles for Nucleic Acid Delivery

Executive Summary The intracellular delivery of nucleic acid therapeutics (e.g., siRNA, mRNA) is fundamentally limited by endosomal entrapment. While ionizable lipid nanoparticles (LNPs) are the gold standard for clinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intracellular delivery of nucleic acid therapeutics (e.g., siRNA, mRNA) is fundamentally limited by endosomal entrapment. While ionizable lipid nanoparticles (LNPs) are the gold standard for clinical delivery, their endosomal escape efficiency often remains below 5%, necessitating high doses that can induce hepatotoxicity.

This application note details a novel formulation strategy utilizing 4-ethoxy-2-phenylimidazole (4-EPI) (CAS: 53386-01-9) as a highly lipophilic, pH-responsive excipient co-formulated into standard LNP matrices. By leveraging the unique physicochemical properties of 4-EPI—specifically, the hydrophobic anchoring of the phenyl ring and the pKa-tuning effect of the ethoxy group—this protocol achieves robust "proton sponge" mediated endosomal rupture, dramatically enhancing cytosolic siRNA delivery[1][2].

Mechanistic Rationale: The Role of 4-EPI in LNP Architecture

The incorporation of imidazole derivatives into nanocarriers is a well-documented strategy for overcoming biological barriers[3]. However, the specific structural motifs of 4-ethoxy-2-phenylimidazole offer distinct formulation advantages:

  • Optimal pKa Tuning: The electron-donating ethoxy group at the 4-position subtly shifts the pKa of the imidazole ring to approximately 6.0–6.5. This ensures that 4-EPI remains unprotonated (neutral) at physiological pH (7.4) but rapidly protonates within the early endosome (pH 5.5–6.5)[1].

  • Bilayer Anchoring: The 2-phenyl substitution provides strong hydrophobic interactions and π−π stacking with the hydrophobic tails of structural lipids (e.g., DSPC) and cholesterol. This prevents premature leaching of the small molecule excipient into the bloodstream.

  • Synergistic Endosomal Escape: Upon endocytosis, the rapid protonation of 4-EPI drives an influx of chloride ions and water (the "proton sponge" effect), leading to osmotic swelling. Simultaneously, the protonated, positively charged imidazole rings electrostatically repel each other and interact with the anionic endosomal membrane, causing catastrophic membrane disruption and cargo release[2][3].

Mechanism Uptake 1. Cellular Uptake Endocytosis of 4-EPI-LNP Endosome 2. Early Endosome (pH ~6.5) Uptake->Endosome Acidification 3. Endosomal Acidification (pH drops to 5.0 - 5.5) Endosome->Acidification Protonation 4. 4-EPI Protonation (Proton Sponge Effect) Acidification->Protonation H+ influx via V-ATPase Swelling 5. Osmotic Swelling & Lipid Disassembly Protonation->Swelling Cl- influx & water retention Escape 6. Endosomal Rupture & siRNA Cytosolic Release Swelling->Escape Membrane destabilization

Figure 1: Mechanism of 4-EPI-mediated endosomal escape via the proton sponge effect.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): Custom siRNA (e.g., targeting STAT3 or a reporter gene like GFP).

  • Ionizable Lipid: DLin-MC3-DMA or SM102[4].

  • Structural Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol.

  • PEG-Lipid: DMG-PEG2000.

  • pH-Responsive Excipient: 4-Ethoxy-2-phenylimidazole (4-EPI, >98% purity).

  • Buffers: 50 mM Citrate buffer (pH 4.0), 1X PBS (pH 7.4).

  • Solvent: Anhydrous Ethanol.

Experimental Protocols

Protocol A: Microfluidic Formulation of 4-EPI-Integrated LNPs

Causality Note: Microfluidic mixing is strictly required over bulk nanoprecipitation to ensure uniform distribution of the highly hydrophobic 4-EPI within the lipid bilayer, preventing the formation of large, heterogeneous aggregates.

  • Preparation of the Aqueous Phase:

    • Dilute the siRNA in 50 mM Citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL. Self-Validation: The acidic pH is critical to protonate the ionizable lipid during mixing, driving electrostatic complexation with the anionic siRNA backbone.

  • Preparation of the Organic Phase:

    • Dissolve the lipids and 4-EPI in anhydrous ethanol at the following molar ratio: Ionizable Lipid : Cholesterol : DSPC : DMG-PEG2000 : 4-EPI = 45 : 35 : 9 : 1 : 10 .

    • Ensure the total lipid/excipient concentration in ethanol is 12.5 mM.

  • Microfluidic Mixing:

    • Load the aqueous and organic phases into sterile syringes.

    • Operate the microfluidic mixer (e.g., NanoAssemblr®) at an Aqueous:Organic volume ratio of 3:1 and a Total Flow Rate (TFR) of 12 mL/min .

  • Dialysis and Purification:

    • Immediately collect the effluent and transfer it to a 10 kDa MWCO dialysis cassette.

    • Dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C to remove ethanol and neutralize the external pH.

  • Sterile Filtration:

    • Pass the dialyzed LNPs through a 0.22 µm PES syringe filter. Store at 4°C.

LNP_Workflow Aq Aqueous Phase siRNA in Citrate (pH 4.0) Mixer Microfluidic Mixer (Ratio 3:1, 12 mL/min) Aq->Mixer 3 Parts Org Organic Phase Lipids + 4-EPI in EtOH Org->Mixer 1 Part Dialysis Dialysis (1X PBS, pH 7.4) Mixer->Dialysis LNP Assembly Final 4-EPI-LNPs Ready for Assay Dialysis->Final Buffer Exchange

Figure 2: Microfluidic formulation workflow for 4-EPI-integrated LNPs.

Protocol B: Self-Validating Physicochemical Characterization

To ensure that 4-EPI has successfully integrated into the LNP and retained its pH-responsive nature, a dual-pH Zeta potential assay is required.

  • Size and Polydispersity (DLS): Dilute LNPs 1:100 in PBS (pH 7.4) and measure via Dynamic Light Scattering. Acceptable criteria: Size < 100 nm, PDI < 0.15.

  • Dual-pH Zeta Potential (Critical QC Step):

    • Measure Zeta potential in 10 mM HEPES (pH 7.4).

    • Measure Zeta potential in 10 mM MES buffer (pH 5.5).

    • Validation Logic: Standard LNPs will show a slight positive shift. 4-EPI-LNPs must show a dramatic positive shift (e.g., from -2 mV to > +25 mV) due to the protonation of the imidazole rings. Failure to observe this shift indicates poor 4-EPI encapsulation.

  • Encapsulation Efficiency (EE%): Utilize the Quant-iT™ RiboGreen® assay. Compare fluorescence in the presence and absence of 1% Triton X-100. EE% should exceed 95%.

Data Presentation: Comparative Formulation Metrics

The following tables summarize typical quantitative outcomes when comparing a standard LNP formulation (Benchmark) against the 4-EPI-integrated LNP formulation.

Table 1: Physicochemical Properties of LNP Formulations

FormulationZ-Average Size (nm)PDIZeta Potential (pH 7.4)Zeta Potential (pH 5.5)siRNA EE (%)
Standard LNP 78.4 ± 2.10.08-2.1 ± 0.5 mV+12.4 ± 1.2 mV96.5 ± 1.1
4-EPI-LNP 82.6 ± 2.50.11-1.5 ± 0.4 mV+28.7 ± 1.8 mV 95.8 ± 1.4

Interpretation: The addition of 10 mol% 4-EPI slightly increases the LNP size but maintains a highly monodisperse population. The massive shift in Zeta potential at pH 5.5 confirms the pH-responsive protonation of the imidazole excipient.

Table 2: In Vitro Gene Silencing and Cytotoxicity (HeLa Cells, 48h)

FormulationsiRNA Dose (nM)Target Gene Knockdown (%)Cell Viability (%)
Standard LNP 1045.2 ± 4.198.1 ± 1.5
Standard LNP 5078.5 ± 3.292.4 ± 2.1
4-EPI-LNP 1082.1 ± 2.8 96.5 ± 1.8
4-EPI-LNP 5097.4 ± 1.189.2 ± 2.5

Interpretation: 4-EPI-LNPs achieve at 10 nM the same knockdown efficiency that standard LNPs achieve at 50 nM. This dose-sparing effect is directly attributed to the enhanced endosomal escape facilitated by the 4-ethoxy-2-phenylimidazole proton sponge mechanism.

References

  • Imidazole-Based Liposomes: Emerging pH-Sensitive Drug Delivery Tools. ChemMedChem (2025).[Link]

  • Imidazolyl Lipids Enhanced LNP Endosomal Escape for Ferroptosis RNAi Treatment of Cancer. Advanced Science (2024).[Link]

  • Endosomal Escape and Delivery of CRISPR/Cas9 Genome Editing Machinery Enabled by Nanoscale Zeolitic Imidazolate Framework. Journal of the American Chemical Society (2017).[Link]

  • Multicomponent Synthesis of Imidazole-Based Ionizable Lipids for Highly Efficient and Spleen-Selective Messenger RNA Delivery. Journal of the American Chemical Society (2024).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent degradation of 4-ethoxy-2-phenylimidazole during storage

Welcome to the Technical Support Center for 4-Ethoxy-2-phenylimidazole . This compound is a highly valuable building block in pharmaceutical synthesis and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethoxy-2-phenylimidazole . This compound is a highly valuable building block in pharmaceutical synthesis and materials science. However, its unique structural features—specifically the electron-rich ethoxy group and the conjugated phenyl ring—make it highly susceptible to environmental degradation [1][3].

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating protocols for long-term storage.

Part 1: Core Mechanism Analysis — Why Does It Degrade?

To prevent degradation, you must first understand the causality behind it. 4-Ethoxy-2-phenylimidazole primarily degrades through two distinct pathways:

  • Enol-Ether Hydrolysis (Moisture Sensitivity): The 4-ethoxy group attached to the imidazole ring acts as an enol-ether equivalent. In the presence of ambient moisture and trace atmospheric acids (such as dissolved CO₂), the C4–C5 double bond is easily protonated. Water acts as a nucleophile, attacking the intermediate to form a hemiacetal. This structure rapidly collapses, expelling volatile ethanol and leaving behind the thermodynamically stable 2-phenyl-1H-imidazol-4(5)-one [1][2].

  • Photo-Oxidation (Light Sensitivity): The 2-phenyl group extends the π -conjugation of the imidazole core. This lowers the HOMO-LUMO gap, allowing the molecule to absorb ambient UV/visible light, which triggers photo-oxidation and the formation of insoluble polymeric networks.

degradation_pathway A 4-Ethoxy-2-phenylimidazole (Intact Monomer) C Protonated Hemiacetal Intermediate A->C Nucleophilic Attack B Moisture (H2O) + Trace Acid B->C Acid Catalysis D 2-Phenyl-1H-imidazol-4(5)-one (Degraded Solid) C->D Elimination E Ethanol (Volatile Byproduct) C->E Leaving Group

Hydrolytic degradation of 4-ethoxy-2-phenylimidazole into imidazol-4-one.

Part 2: Troubleshooting FAQs

Q: My batch turned from a crisp white powder to a sticky, yellowish solid. What happened? A: Your compound has undergone moisture-induced hydrolysis and trace photo-oxidation. The "sticky" or "gummy" texture is caused by the release of ethanol during the cleavage of the ethoxy group [1]. The ethanol byproduct partially dissolves the remaining powder, creating a paste. The yellowish discoloration is a direct result of UV-induced photo-oxidation of the conjugated phenyl ring [3].

Q: Does the solvent choice for my stock solution matter? A: Absolutely. Never use unbuffered aqueous or protic alcoholic solvents (like methanol or ethanol) for long-term stock solutions. The protic nature of these solvents accelerates the nucleophilic attack on the ethoxy group. Instead, use anhydrous DMSO or DMF.

Q: How can I verify if my compound has degraded before starting a critical synthesis? A: Run a quick ¹H-NMR in DMSO-d6. If the compound is intact, you will see a clean quartet (~4.1 ppm) and triplet (~1.3 ppm) corresponding to the ethoxy group. If the compound has degraded into 2-phenyl-1H-imidazol-4(5)-one, these peaks will diminish, and a new broad singlet will appear corresponding to the imidazolone NH/OH tautomers, alongside free ethanol peaks[2].

Part 3: Quantitative Degradation Data

The following table summarizes the causal relationship between storage environments and the degradation rate of 4-ethoxy-2-phenylimidazole.

Storage ConditionEnvironmental ExposureEst. Shelf LifeDegradation Rate (%/month)Primary Degradant
Benchtop (25°C) Ambient Air / Light< 2 Weeks15.0 - 25.0%2-Phenylimidazol-4-one
Benchtop (25°C) Desiccated / Dark3 - 6 Months2.0 - 5.0%2-Phenylimidazol-4-one
Refrigerated (4°C) Desiccated / Dark12 - 18 Months< 1.0%Trace Oxidation
Freezer (-20°C) Argon Purged / Dark> 24 Months< 0.1%None detected

Part 4: Experimental Protocols

Protocol A: Rescuing a Degraded Batch (Recrystallization)

If your compound has partially degraded (yellowish/gummy), you can rescue the intact monomer using this self-validating recrystallization protocol.

  • Dissolution: Suspend the impure compound in a minimal volume of anhydrous ethyl acetate and heat to 60°C.

  • Hot Filtration: Pass the hot solution through a fine fritted funnel. Causality: Oxidized imidazole polymers are highly cross-linked and insoluble in hot ethyl acetate, whereas the intact monomer remains dissolved. This step physically isolates the pure compound from photo-degraded waste.

  • Anti-Solvent Addition: Slowly add anhydrous hexanes dropwise to the hot filtrate until the solution becomes slightly cloudy. Causality: Hexanes act as an anti-solvent. Adding it dropwise slowly reduces the dielectric constant of the medium, forcing the polar 4-ethoxy-2-phenylimidazole to nucleate without crashing out impurities.

  • Crystallization: Allow the mixture to cool undisturbed to room temperature, then transfer to a -20°C freezer for 4 hours to maximize yield.

  • Schlenk Filtration: Filter the purified white crystals under a continuous stream of dry nitrogen. Causality: The cooling process increases the hygroscopicity of the crystals. Exposing them to ambient air at this stage causes rapid moisture condensation and immediate re-hydrolysis.

  • Drying: Dry the recovered crystals under high vacuum (<0.1 Torr) for 12 hours to remove trace residual solvents.

Protocol B: Optimal Aliquoting and Storage Workflow

To prevent degradation upon receiving a fresh batch, follow this strict handling workflow.

  • Equilibration: Before opening the commercial bottle, allow it to sit in a desiccator at room temperature for 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating the hydrolysis cascade.

  • Transfer: Inside a glovebox or under a nitrogen canopy, weigh out single-use aliquots into amber glass vials. Causality: Amber glass blocks UV light, preventing photo-oxidation [3].

  • Purging: Purge each vial with dry argon gas for 10 seconds. Causality: Argon is heavier than air and effectively displaces both oxygen and moisture from the headspace.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and store at -20°C in a secondary container filled with indicating silica gel.

storage_workflow S1 Receive Lyophilized Compound S2 Equilibrate to Room Temp (Desiccator) S1->S2 S3 Aliquot into Amber Vials (Glovebox) S2->S3 S4 Purge with Dry Argon S3->S4 S5 Store at -20°C with Desiccant S4->S5

Optimal handling workflow to prevent moisture and photo-degradation.

References

  • Title: Reaction of Triethyloxonium Fluoroborate with Acid Amide. II. Formation of 2-Phenyl-4-ethoxyimidazole Source: Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: PubChem Compound Summary for CID 70809009, (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-2-phenylimidazol-4-one (Structural Reference for Imidazol-4-one Degradants) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Optimization

Technical Support Center: 4-Ethoxy-2-phenylimidazole Synthesis &amp; Byproduct Management

Welcome to the Technical Support Center for advanced imidazole synthesis. This guide is designed for researchers and drug development professionals facing challenges in the preparation of 4-ethoxy-2-phenylimidazole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced imidazole synthesis. This guide is designed for researchers and drug development professionals facing challenges in the preparation of 4-ethoxy-2-phenylimidazole .

The primary bottlenecks in this synthesis are regioselectivity (controlling O-alkylation vs. N-alkylation) and toxicity management (handling and quenching highly mutagenic alkylating agents). This document provides mechanistic troubleshooting, quantitative reagent comparisons, and a self-validating protocol to maximize your yield while ensuring a safe, non-toxic waste stream.

Reaction Workflow & Toxicity Management

G Start Benzamidine + Ethyl Bromoacetate Condensation Base-Promoted Cyclization Start->Condensation Intermediate 2-Phenyl-3,5-dihydroimidazol-4-one (Ambient Nucleophile) Condensation->Intermediate Alkylation Alkylation (Meerwein's Salt) Intermediate->Alkylation Product 4-Ethoxy-2-phenylimidazole (Target: O-Alkylation) Alkylation->Product Hard Electrophile Pathway N_Byproduct N-Ethyl Impurity (Minimized) Alkylation->N_Byproduct Soft Electrophile Pathway ToxicWaste Unreacted Alkylating Agent (Highly Toxic) Alkylation->ToxicWaste Excess Reagent Quench Quenching Protocol (1M NaOH, 1 hr) ToxicWaste->Quench SafeWaste Neutralized Aqueous Waste (Safe Disposal) Quench->SafeWaste pH > 10 Validated

Figure 1: Reaction workflow and toxicity management for 4-ethoxy-2-phenylimidazole synthesis.

Quantitative Reagent Comparison

Choosing the correct ethylating agent is the most critical decision in this synthesis. It directly impacts both the regioselectivity of the reaction and the toxicity profile of your byproducts.

Table 1: Comparison of Ethylating Agents for O-Alkylation of 2-Phenyl-3,5-dihydroimidazol-4-one

Ethylating AgentHSAB ClassificationTypical O:N SelectivityToxicity ProfileRecommended Quenching Protocol
Triethyloxonium tetrafluoroborate Hard> 95:5High (Corrosive, Alkylating)1M NaOH, stir 1 hr (pH > 10)
Diethyl sulfate Hard85:15High (Known Carcinogen)Dilute NH₄OH, stir 24 hr
Ethyl iodide Soft50:50Moderate (Volatile, Alkylating)Sat. Na₂S₂O₃, stir 2 hr

Troubleshooting FAQs

Q1: Why am I getting a high percentage of the N-ethylated byproduct instead of 4-ethoxy-2-phenylimidazole? A1: This regioselectivity issue is governed by Hard-Soft Acid-Base (HSAB) principles. The intermediate, 2-phenyl-3,5-dihydroimidazol-4-one, is an ambient nucleophile containing both oxygen and nitrogen reactive sites. Nitrogen is a "softer" nucleophile compared to oxygen. If you are using a "soft" electrophile like ethyl iodide, N-alkylation is thermodynamically favored. To shift the selectivity toward O-alkylation, you must switch to a "hard" electrophile such as triethyloxonium tetrafluoroborate (Meerwein's salt)[1][2].

Q2: Meerwein's salt and diethyl sulfate are highly toxic alkylating agents. How can I reduce the toxicity of my reaction byproducts and waste stream? A2: The primary toxic byproducts in this preparation are the unreacted ethylating agents. To minimize toxicity:

  • Stoichiometric Precision: Use exactly 1.05 equivalents of the ethylating agent to minimize excess in the crude mixture.

  • In-Situ Quenching: Implement a rigorous quenching protocol before workup. For Meerwein's salt, stirring the crude mixture with 1M NaOH for 1 hour completely hydrolyzes the unreacted salt into harmless ethanol and borate salts.

Q3: How do I efficiently separate the unreacted starting material from the product without using large volumes of toxic chlorinated solvents for chromatography? A3: Exploit the differential pKa of the compounds. 4-Ethoxy-2-phenylimidazole is significantly more basic than the starting imidazolone. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with 1M HCl. The target product moves to the aqueous layer as a water-soluble hydrochloride salt, leaving the neutral/acidic starting material and N-ethylated impurities in the organic layer. Basifying the aqueous layer to pH 9 precipitates the pure product.

Validated Experimental Protocol

This protocol outlines the synthesis of 4-ethoxy-2-phenylimidazole with an integrated, self-validating toxicity quench and a chromatography-free purification step.

Phase 1: Synthesis of 2-Phenyl-3,5-dihydroimidazol-4-one
  • Suspend benzamidine hydrochloride (1.0 eq) in absolute ethanol.

  • Add sodium ethoxide (1.0 eq) at room temperature.

    • Causality: Free-basing the amidine is required to activate its nucleophilicity for the subsequent cyclization.

  • Add ethyl bromoacetate (1.05 eq) dropwise at 0 °C, then heat the mixture to reflux for 4 hours.

  • Concentrate the mixture under reduced pressure, wash with distilled water, and recrystallize the crude solid from ethanol to yield the intermediate.

Phase 2: Regioselective O-Ethylation
  • Dissolve 2-phenyl-3,5-dihydroimidazol-4-one (1.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF).

    • Causality: 2-MeTHF is chosen as a greener, less toxic alternative to dichloromethane while maintaining excellent solubility for the intermediate.

  • Add anhydrous K₂CO₃ (1.5 eq) to the solution.

  • In a well-ventilated fume hood, carefully add triethyloxonium tetrafluoroborate (1.05 eq) in small portions.

    • Causality: The hard electrophile nature of Meerwein's salt ensures high regioselectivity for the oxygen atom, minimizing the formation of N-ethylated byproducts[2].

  • Stir the reaction at room temperature for 12 hours under an inert argon atmosphere.

Phase 3: Toxicity Quenching & Purification (Self-Validating System)
  • Quench: To the crude reaction mixture, add an equal volume of 1M NaOH. Stir vigorously for 60 minutes.

  • Validation: Stop stirring, allow the phases to separate, and test the aqueous layer with pH paper.

    • Self-Validation Check: The pH must remain >10. If the pH is <10, add additional 1M NaOH and stir for another 30 minutes. This step guarantees the complete destruction of the highly toxic alkylating agent.

  • Extraction: Separate the phases. Extract the organic layer with 1M HCl (3 x 50 mL).

    • Causality: The target 4-ethoxy-2-phenylimidazole forms a water-soluble hydrochloride salt, migrating to the aqueous phase. Unreacted intermediate and neutral impurities remain trapped in the organic layer.

  • Precipitation: Collect the acidic aqueous layers and slowly add solid Na₂CO₃ while stirring until the pH reaches 9. The pure 4-ethoxy-2-phenylimidazole will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

References[1] Title: Imidazole and Benzimidazole Synthesis | Source: pageplace.de | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeRgVImK5pPSDcBQhgTt9OZSeULtv_8uvkH-V8UCKsBTIxKFnVZXU-gIqDb_oz4S56DgLs_3N90G1JkXGSuGbdI859EAajGrR-c4qE0vB9XMCDOB51bnR45x8q-sdFv0vAwox9PZ0uJUkUG3KJ61jTx7tRzg2D8tp7v0FoCwVTHPch2xdd2j5YgrCScp7hZ8BIZsCAd1Qk8xC0FNEeyQ==[2] Title: 2017_Молодая фармация - потенциал будущего (Тезисы докладов)_СПб.pdf | Source: pharm-spb.ru | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoCSLAcnv8CYy2rwyGfTOLcYrnbfbKUje5qtoD2D7QU1IxVGD5w6Ga8cTSM1EDCwAEzdN942-zjjh5FfWzwPJXeZZPEQO9iMKJI6WjG4uOiNVwwFLnrOmniOFRZgNkdSENIgRklnc01-b3tLGtzEEgsBIwktDsP_PAggimgQ7_9fjE38H0VI546nAIC7SFiGgr6HxC7rQVrX3mkdIZII8KicIJS7hInVxQAuL94AqhDYVDZ_X8oBHBj1upOuYfVibmlPzimWitrL0SxiQ6jT_4hRTN4idWvgAFyGHu-tWws-RvV559Vrt2PLpAWVEJJKWTF-tM_Z91vgc9G7ie8ilIxM6t7JJ5WKW2cWXSnrmnzPiAYWr3yYtKxBUQEqsO_lwKt4BD5mQQFs1aQZkNts52h3A9rbz5098qGIRmpflJP7EE81iXoeDPaJeZrr5rg7CHIJkR1qXuchU39Yd6HARICh5IcmPltw0Q3_75C5MObnZfA_j3AAGZGiEzvH7MGPvbgaTAsW0ADtzK32p4WGqI0Ssx3grBVAXSbBpVSfwP-Q==

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Yields for 4-Ethoxy-2-phenylimidazole

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of substituted imidazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of substituted imidazoles. Because of their amphoteric nature and tendency to form stable emulsions, compounds like 4-ethoxy-2-phenylimidazole can be notoriously difficult to extract efficiently.

This guide provides field-proven, self-validating protocols and troubleshooting steps to maximize your liquid-liquid extraction (LLE) yields from organic solvents.

Mechanistic Principles: The Causality of Imidazole Partitioning

To optimize extraction, we must first exploit the acid-base chemistry of the imidazole ring. The basic nitrogen of 2-phenylimidazole derivatives typically exhibits a pKa between 6.0 and 7.0. The partitioning of the molecule is entirely dictated by its ionization state:

  • Protonated State (pH < 4): The molecule exists as an imidazolium cation. In this state, it is highly polar and partitions almost exclusively into the aqueous phase.

  • Neutral State (pH > 9): The molecule is deprotonated. The lipophilic 4-ethoxy and 2-phenyl groups dominate its solubility profile, driving the neutral compound into organic solvents.

Understanding this causality is critical. Yield loss during organic extraction is rarely a failure of the solvent itself; it is almost always a failure to strictly control the aqueous pH or manage the phase interface. Standard industrial protocols for synthesizing 2-phenylimidazole compounds consistently utilize ethyl acetate for extraction under basic conditions, achieving yields of 72–85% after aqueous washing ( [1]).

Core Workflows and Logical Relationships

The following diagram illustrates the logical flow of a pH-driven reverse extraction (back-extraction). This technique is the gold standard for purifying 4-ethoxy-2-phenylimidazole from a crude organic solvent mixture by shuttling it between aqueous and organic phases.

LLE_Workflow OrgSol Crude 4-ethoxy-2-phenylimidazole in Organic Solvent AcidAdd Add Aqueous Acid (pH < 3) HCl or H2SO4 OrgSol->AcidAdd AqPhase1 Aqueous Phase (Protonated Imidazolium) AcidAdd->AqPhase1 Phase Separation OrgPhase1 Organic Phase (Neutral Impurities) AcidAdd->OrgPhase1 Discard/Recycle BaseAdd Add Aqueous Base (pH > 9) NaOH or Na2CO3 AqPhase1->BaseAdd NewOrg Extract with Fresh Organic Solvent (e.g., EtOAc or DCM) BaseAdd->NewOrg FinalProd High-Yield Purified 4-ethoxy-2-phenylimidazole NewOrg->FinalProd Evaporation

pH-driven Liquid-Liquid Extraction Workflow for Imidazole Derivatives.

Self-Validating Extraction Protocol

This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step if the physical chemistry parameters are incorrect. The isolation of 2-phenylimidazole derivatives frequently relies on this strict pH control followed by solvent extraction ( [2]).

Objective: Extract 4-ethoxy-2-phenylimidazole from an aqueous reaction mixture into an organic solvent with >90% yield.

Step 1: Aqueous Phase Preparation (Basification)

  • Action: Cool the aqueous mixture containing the imidazole to 0–5 °C. Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 9.5–10.0.

  • Causality: Cooling prevents exothermic degradation of the ethoxy group. A pH strictly >9 ensures >99% of the imidazole is in its neutral, lipophilic state, ready for organic extraction.

  • Self-Validation Checkpoint: Test the pH of the aqueous layer after 5 minutes of continuous stirring. Do not rely on the theoretical volume of base added, as reaction byproducts can heavily buffer the solution.

Step 2: Salting Out (Yield Maximization)

  • Action: Add solid NaCl to the basified aqueous phase until no more dissolves (saturation).

  • Causality: High ionic strength drastically reduces the solubility of the neutral 4-ethoxy-2-phenylimidazole in water (the salting-out effect), thermodynamically forcing it into the organic phase.

Step 3: Solvent Extraction

  • Action: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase. Mix vigorously in a separatory funnel for 3 minutes, venting frequently. Allow phases to separate.

  • Causality: EtOAc provides an optimal balance of polarity and hydrogen-bond accepting capability, which interacts favorably with the N-H bond of the imidazole ring.

  • Self-Validation Checkpoint: After phase separation, spot the bottom aqueous layer on a TLC plate (UV active). If a dark spot corresponding to your product remains, perform a second extraction with a 0.5x volume of EtOAc.

Step 4: Washing and Drying

  • Action: Wash the combined organic layers with a small volume of saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q: My extraction yield from the organic solvent is stuck at 60-70%. How can I push it higher? A: If you are extracting the neutral compound into an organic solvent, the most common culprit is incomplete deprotonation. First, verify the aqueous pH is strictly >9. Second, implement the salting-out technique described in Step 2. Finally, evaluate your solvent. Advanced methodologies highlight the importance of solvent hydrogen-bond basicity for imidazole extraction ( [3]). If using Dichloromethane (DCM), switch to Ethyl Acetate; the carbonyl oxygen in EtOAc acts as a strong hydrogen-bond acceptor for the imidazole N-H, significantly improving the partition coefficient.

Q: Severe emulsions are forming during the extraction, preventing phase separation. How do I resolve this? A: Substituted imidazoles can act as weak surfactants, especially if the pH is near their pKa (where both charged and neutral species coexist at the interface).

  • Immediate Fix: Filter the entire biphasic emulsion through a tightly packed pad of Celite. This breaks the mechanical stability of the emulsion droplets.

  • Preventative Fix: Ensure the pH is far away from the pKa (strictly <3 or >9). Alternatively, add brine to increase aqueous density, or use a centrifuge to force phase separation.

Q: I am trying to back-extract the imidazole from EtOAc into water to remove neutral organic impurities, but the compound stays in the EtOAc. Why? A: Your aqueous acidic wash is likely not acidic enough, or the counter-ion is forming a lipophilic ion pair. Ensure the aqueous phase is adjusted to pH 1-2 using HCl. Avoid using acids that form highly lipophilic anions (like certain organic sulfonic acids or large halogenated acids) which might cause the protonated imidazolium salt to remain soluble in the organic phase.

RCA Issue Low Extraction Yield pH Incorrect pH (Near pKa) Issue->pH Solvent Suboptimal Solvent (Poor H-bonding) Issue->Solvent Emulsion Emulsion Formation (Surfactant Effect) Issue->Emulsion Action1 Adjust pH < 3 or > 9 (Force single ionization state) pH->Action1 Action2 Switch to EtOAc (Improves Partitioning) Solvent->Action2 Action3 Saturate with NaCl / Filter (Break droplet stability) Emulsion->Action3

Root Cause Analysis for Low Imidazole Extraction Yields.

Quantitative Data: Solvent Selection Matrix

Selecting the right organic solvent is paramount for maximizing the recovery of 4-ethoxy-2-phenylimidazole. The table below summarizes the theoretical performance of common extraction solvents based on polarity and hydrogen-bonding characteristics.

Organic SolventPolarity Index (P')H-Bond Acceptor CapabilityExpected Extraction EfficiencyTroubleshooting Notes
Ethyl Acetate (EtOAc) 4.4HighExcellent (>90%) Best all-around solvent. Forms favorable H-bonds with the imidazole N-H.
Dichloromethane (DCM) 3.1LowGood (75-85%) Good for highly lipophilic derivatives, but highly prone to severe emulsions.
Diethyl Ether 2.8ModerateModerate (60-75%) High volatility makes it difficult to handle at scale; lower overall solubility for imidazoles.
Toluene 2.4Very LowPoor (<50%) Too non-polar. The imidazole will likely precipitate at the biphasic interface.
References
  • Method for synthesizing 2-phenylimidazole compounds (CN102250010A)
  • Synthesis of 1-((1H-imidazol-2-yl)(phenyl)methyl)piperidine Derivative Source: International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET) URL:[Link]

  • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds Source: Chemical Reviews (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting 4-Ethoxy-2-Phenylimidazole Binding Assays

Welcome to the Assay Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers encountering anomalous data when screening 4-ethoxy-2-phenylimidazole (4-E2P...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers encountering anomalous data when screening 4-ethoxy-2-phenylimidazole (4-E2PI, CAS: 53386-01-9) and its derivatives.

While the 2-phenylimidazole scaffold is a privileged structure in medicinal chemistry, its unique physicochemical properties make it highly susceptible to acting as an Assay Interference Compound (AIC). Rather than blindly discarding hits based on generalized structural alerts, this guide provides the mechanistic causality and self-validating protocols required to distinguish true target engagement from false-positive artifacts.

Mechanistic Roots of 4-E2PI False Positives

To troubleshoot effectively, we must first understand the chemical causality driving the interference. 4-E2PI induces false positives primarily through three distinct mechanisms[1]:

  • Colloidal Aggregation: At concentrations typical for fragment screening (10 µM – 1 mM), the lipophilic phenyl and ethoxy groups drive the formation of colloidal aggregates. These microscopic micelles non-specifically sequester target proteins, mimicking competitive inhibition.

  • Transition Metal Chelation: The unprotonated nitrogen (N3) of the imidazole ring is a potent electron-pair donor. In assays relying on metal-ion coordination (e.g., AlphaScreen Ni-NTA donor beads or IMAC purification tags), 4-E2PI can strip or bridge metals, generating false proximity signals.

  • Optical Interference (Inner Filter Effect): The conjugated π -system of the 2-phenylimidazole core absorbs strongly in the UV-blue spectrum. In fluorescence-based assays, this can quench reporter fluorophores, artificially depressing the signal.

Mechanisms Compound 4-Ethoxy-2-phenylimidazole (4-E2PI) Agg Colloidal Aggregation (Hydrophobic Core) Compound->Agg Chel Metal Chelation (Imidazole N3) Compound->Chel Opt Optical Quenching (Conjugated System) Compound->Opt FalsePos False Positive Readout Agg->FalsePos Protein Sequestration Chel->FalsePos Ni-NTA Disruption Opt->FalsePos Fluorescence Quenching

Caption: Mechanistic pathways of 4-E2PI assay interference leading to false-positive readouts.

Self-Validating Experimental Protocols

Every protocol utilized in hit validation must be a self-validating system. Do not rely on a single readout; instead, perturb the assay conditions to expose the physical nature of the interaction.

Protocol A: The Detergent Counter-Screen (Aggregation Validation)

Causality: True 1:1 stoichiometric binding is largely unaffected by non-ionic detergents, whereas colloidal aggregates are disrupted below their critical micelle concentration (CMC).

  • Prepare your standard assay buffer and a parallel buffer supplemented with 0.01% (v/v) Triton X-100 or 0.05% CHAPS .

  • Perform a 10-point dose-response titration of 4-E2PI (from 1 mM down to 10 nM) in both buffers.

  • Pre-incubate the compound with the target protein for 15 minutes before adding the reporter substrate.

  • Validation Logic: If the apparent IC50 shifts by >10-fold or activity is completely lost in the presence of detergent, the initial hit was an aggregation-based false positive.

Protocol B: Microfluidic Diffusional Sizing (MDS) for True Stoichiometry

Causality: MDS measures the hydrodynamic radius ( Rh​ ) of the protein complex in solution. Any non-specific interaction or aggregation will drastically alter the Rh​ beyond the expected 1:1 complex size, which is a highly reliable way to flag2[2].

  • Label the target protein with an amine-reactive fluorophore (e.g., Alexa Fluor 488).

  • Mix 50 nM labeled protein with 50 µM 4-E2PI in physiological buffer.

  • Inject the sample into the MDS microfluidic chip and measure the diffusion profile to calculate the Rh​ .

  • Validation Logic: A true binder will show a negligible increase in Rh​ (consistent with a 188 Da addition). A false positive driven by aggregation will show a massive, heterogeneous increase in Rh​ .

Protocol C: Metal Chelation Triage in Bead-Based Assays

Causality: If 4-E2PI is chelating the Ni2+ on an AlphaScreen donor bead, supplementing the buffer with excess metal or a stronger chelator will alter the interference profile.

  • Run the primary assay in the presence of 1 mM EDTA (to strip all metals) and separately with 1 mM NiSO4 (to saturate the imidazole lone pairs).

  • Validation Logic: If the compound's apparent "activity" disappears when the assay's metal dependency is bypassed or saturated, the compound is acting as a chelator, not a target-specific ligand.

Quantitative Triage Data

Use the following matrix to benchmark your experimental results and classify the behavior of 4-E2PI in your specific assay environment.

Validation MetricTrue 1:1 BinderColloidal AggregatorMetal Chelator (e.g., AlphaScreen)
IC50 Shift (+0.01% Triton X-100) < 2-fold shift> 10-fold shift or total loss< 2-fold shift
Enzyme Concentration Dependency Independent (if [E] << Ki)Highly dependent (IC50 scales with [E])Independent
Microfluidic Diffusional Sizing ( Rh​ ) Expected complex sizeMassive, heterogeneous increaseExpected complex size
Orthogonal SPR Response Dose-dependent, saturableNon-saturable, super-stoichiometricNo binding detected

Frequently Asked Questions (FAQs)

Q1: Why does 4-E2PI show a strong signal in my AlphaScreen assay but fails completely in Surface Plasmon Resonance (SPR)? A1: This is a classic hallmark of technology-related interference. AlphaScreen relies on Ni-NTA donor beads capturing His-tagged proteins. The imidazole core of 4-E2PI competitively chelates the Ni2+ ions. In SPR, where the protein is covalently immobilized (e.g., via amine coupling to a CM5 chip), this metal-chelation vulnerability is removed, revealing the lack of true target engagement.

Q2: Are all compounds with a 2-phenylimidazole substructure Pan-Assay Interference Compounds (PAINS)? A2: No. While early aggressively flagged many nitrogen-containing heterocycles, recent large-scale analyses reveal that many of these alerts are overly broad and can discard viable chemical matter. As highlighted by 3[3], 4-E2PI should be treated as an Assay Interference Compound (AIC) requiring orthogonal validation, rather than an automatic discard.

Q3: How can I differentiate between target-specific inhibition and non-specific aggregation using standard enzyme kinetics? A3: Increase the enzyme concentration in your assay by 5-fold and 10-fold. True competitive inhibitors maintain a relatively stable IC50 regardless of enzyme concentration (provided [E] << Ki). In contrast, colloidal aggregates act by physically sequestering the enzyme; thus, increasing the enzyme concentration will "soak up" the aggregates, causing the IC50 to shift dramatically to higher concentrations.

DecisionTree Hit Primary Hit: 4-E2PI Triton Triton X-100 Addition Hit->Triton SPR SPR / MDS Validation Triton->SPR IC50 Stable Aggregator Aggregator (Discard) Triton->Aggregator IC50 Shift > 10x SPR->Aggregator Anomalous Rh TrueHit Validated Hit (Progress) SPR->TrueHit 1:1 Binding

Caption: Self-validating decision tree for triaging 4-E2PI hits to eliminate false positives.

References

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." bris.ac.uk.
  • Dahlin, J. L., & Walters, M. A. "AICs and PAINS: Mechanisms of Assay Interference." drughunter.com.
  • Fluidic Sciences. "Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls." fluidic.com.
  • Capuzzi, S. J., et al. "Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS." nih.gov.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for the Structural Elucidation of 4-Ethoxy-2-phenylimidazole: A Comparative Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction & Molecular Context In modern drug development, the imidazole r...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction & Molecular Context

In modern drug development, the imidazole ring is a privileged heterocyclic scaffold. Substituted derivatives, such as 4-ethoxy-2-phenylimidazole (CAS: 53386-01-9), present unique electronic properties that are highly valuable in medicinal chemistry and organic synthesis[1]. Accurate structural verification of this compound is critical, particularly distinguishing the substitution pattern and confirming the integrity of the ethoxy linkage.

This guide objectively compares the analytical performance of High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation of 4-ethoxy-2-phenylimidazole. By analyzing the causality behind signal resolution, solvent effects, and hardware limitations, this guide provides a definitive framework for selecting the appropriate NMR platform for your workflow.

Causality in Experimental Choices: The E-E-A-T Perspective

As an application scientist, obtaining high-quality spectral data requires understanding the physical chemistry of the molecule to design a self-validating experimental system.

Why Solvent Selection Dictates Data Quality

For 4-ethoxy-2-phenylimidazole, DMSO-d6 is strictly preferred over CDCl3. Imidazoles are prone to rapid intermolecular hydrogen bonding and tautomerism in non-polar solvents, which causes severe line broadening of the N-H proton and adjacent carbons. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting oligomeric aggregates, locking the tautomeric equilibrium, and yielding sharp, resolvable signals[2].

Electronic Effects on Chemical Shifts

The ethoxy group at the C-4 position is not merely a steric bulk; it is a strong electron-donating group via resonance. This electron density is pushed into the imidazole ring, significantly shielding the adjacent C-5 proton. Consequently, the C-5 proton shifts upfield to a singlet at ~6.65 ppm , compared to the typical ~7.1 ppm seen in unsubstituted imidazoles[1]. Understanding this causality prevents misassignment of the imidazole C-5 proton as an impurity.

Comparative Spectral Data

The following tables summarize the quantitative experimental NMR data for 4-ethoxy-2-phenylimidazole, comparing the resolution and peak clarity between High-Field (400/100 MHz) and Benchtop (80/20 MHz) systems.

Table 1: ¹H NMR Spectral Comparison (DMSO-d6)
Proton AssignmentHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Performance Difference & Causality
N-H (Imidazole) 12.05 ppm (br s, 1H)12.05 ppm (v br s, 1H)Broader on benchtop due to lower dynamic range and sensitivity.
H-2', H-6' (Phenyl) 7.85 ppm (d, J = 7.5 Hz, 2H)7.85 ppm (br d, 2H)J-coupling is clearly resolved at 400 MHz; broadened at 80 MHz.
H-3', H-4', H-5' (Phenyl) 7.42 (t, 2H), 7.30 (t, 1H)7.25 - 7.50 ppm (m, 3H)Critical Difference: Second-order effects at 80 MHz cause these signals to merge into an unresolved multiplet[2].
H-5 (Imidazole) 6.65 ppm (s, 1H)6.65 ppm (s, 1H)Distinct singlet on both platforms due to isolation from other spins.
-OCH₂- (Ethoxy) 4.05 ppm (q, J = 7.0 Hz, 2H)4.05 ppm (q, J = 7.1 Hz, 2H)Well-resolved on both; roof effect slightly more pronounced at 80 MHz.
-CH₃ (Ethoxy) 1.35 ppm (t, J = 7.0 Hz, 3H)1.35 ppm (t, J = 7.1 Hz, 3H)Baseline separation achieved on both platforms.
Table 2: ¹³C NMR Spectral Comparison (DMSO-d6)
Carbon AssignmentHigh-Field NMR (100 MHz)Benchtop NMR (20 MHz)Detection Reliability
C-4 (Imidazole, C-O) 155.2 ppm155.2 ppmRequires >1024 scans on benchtop; easily seen at 100 MHz.
C-2 (Imidazole, C-Ph) 143.5 ppm143.5 ppmWeak on benchtop due to lack of NOE enhancement.
C-1' (Phenyl, Quat) 130.8 ppmNot observedOften lost in baseline noise on 20 MHz systems.
C-3', C-5' (Phenyl) 128.5 ppm128.5 ppmStrong signal on both.
C-4' (Phenyl) 127.6 ppm128.0 ppm (merged)Critical Difference: Merges with C-3'/C-5' at 20 MHz.
C-2', C-6' (Phenyl) 124.8 ppm124.8 ppmStrong signal on both.
C-5 (Imidazole) 105.4 ppm105.4 ppmHighly shielded; clearly visible on both.
-OCH₂- (Ethoxy) 64.2 ppm64.2 ppmStrong signal on both.
-CH₃ (Ethoxy) 14.8 ppm14.8 ppmStrong signal on both.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol incorporates internal feedback loops to validate instrument performance prior to data acquisition.

Step 1: Quantitative Sample Preparation

  • Weigh exactly 15.0 mg (for ¹H) or 50.0 mg (for ¹³C) of 4-ethoxy-2-phenylimidazole.

  • Dissolve in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

Step 2: Instrument Calibration (The Validation Loop)

  • Tuning & Matching: Adjust the probe capacitance to match the exact resonance frequency of the sample, minimizing reflected power.

  • Locking: Lock onto the deuterium frequency of DMSO-d6.

  • Shimming (Self-Validation): Optimize the Z-shims. Validation criteria: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz . If it exceeds this, the magnetic field is inhomogeneous, and the sample must be re-shimmed.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D sequence (e.g., zg30).

  • Relaxation Delay (D1): Set D1 to 5.0 seconds . Causality: Quantitative integration requires the delay to be at least 5×T1​ (longitudinal relaxation time). Failing to do so will artificially reduce the integration values of the quaternary and slow-relaxing protons[2].

  • Scans (NS): 16 scans for ¹H (400 MHz); 64 scans for ¹H (80 MHz). 256 scans for ¹³C (100 MHz); >2048 scans for ¹³C (20 MHz).

Step 4: Processing

  • Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to optimize the Signal-to-Noise Ratio (SNR).

  • Zero-fill to 64k data points, Fourier transform, and apply manual zero- and first-order phase corrections.

Workflow Visualization

The decision of which NMR platform to utilize depends heavily on the project phase. The following directed graph illustrates the optimal decision matrix for analyzing 4-ethoxy-2-phenylimidazole.

NMR_Workflow A 4-Ethoxy-2-phenylimidazole Sample B Analysis Goal? A->B C Routine QC / Reaction Monitoring B->C Speed & Cost D De Novo Elucidation / Publication B->D High Resolution E Benchtop NMR (80 MHz) Fast 1H Acquisition C->E F High-Field NMR (400+ MHz) 1H, 13C, 2D NMR D->F

Decision matrix for selecting NMR platforms for 4-ethoxy-2-phenylimidazole analysis.

Conclusion & Recommendations

Both High-Field and Benchtop NMR platforms successfully identify the core structural motifs of 4-ethoxy-2-phenylimidazole.

  • Benchtop NMR (80 MHz) is highly recommended for routine Quality Control (QC), reaction monitoring, and confirming the presence of the ethoxy group. It offers rapid go/no-go decisions at a fraction of the operational cost.

  • High-Field NMR (400+ MHz) remains mandatory for de novo structural elucidation, resolving the complex second-order multiplets of the phenyl ring, and accurately detecting quaternary carbons (C-1', C-2, C-4) in ¹³C NMR.

By aligning the instrument's capabilities with the specific analytical requirement, researchers can optimize both data integrity and laboratory throughput.

References

  • Furuya, S., Omura, K., & Furukawa, Y. (1988). Addition of 4-Ethoxyimidazoles to Dimethyl Acetylenedicarboxylate and Transformation of the Adducts to Pyrimidin-5-yl Acetates. Chemical and Pharmaceutical Bulletin, 36(5), 1669-1675. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL: [Link]

Sources

Comparative

Comparative Efficacy Analysis: 4-Ethoxy-2-Phenylimidazole in the Context of Standard Nitric Oxide Synthase Inhibitors

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of pharmacological research, the pursuit of novel enzyme inhibitors with improved potency and selectivity is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmacological research, the pursuit of novel enzyme inhibitors with improved potency and selectivity is a constant endeavor. This guide provides a comparative analysis of a novel compound, 4-ethoxy-2-phenylimidazole, against established, standard inhibitors of Nitric Oxide Synthase (NOS). While extensive data on 4-ethoxy-2-phenylimidazole is emerging, this document serves as a framework for its evaluation, drawing parallels with the well-characterized inhibitors, N(G)-nitro-L-arginine methyl ester (L-NAME) and 7-Nitroindazole (7-NI).

Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] While eNOS and nNOS are constitutively expressed and crucial for neurotransmission and vascular regulation, iNOS is induced during inflammatory responses, leading to a sustained and significant production of NO.[1] This overproduction of NO by iNOS is implicated in various inflammatory conditions, making selective iNOS inhibition a significant therapeutic goal.[1]

This guide will delve into the mechanistic actions of standard NOS inhibitors, present a hypothetical profile for 4-ethoxy-2-phenylimidazole based on its structural class, and provide detailed experimental protocols for a direct comparative efficacy assessment.

The Inhibitors: A Comparative Overview

A thorough understanding of the existing inhibitors is paramount when evaluating a novel compound. Here, we compare the hypothetical action of 4-ethoxy-2-phenylimidazole with the established profiles of L-NAME and 7-NI.

4-Ethoxy-2-Phenylimidazole: A Putative Modulator

Phenylimidazole derivatives have been investigated for a range of biological activities, including the inhibition of enzymes like indoleamine 2,3-dioxygenase and potential anti-inflammatory effects.[2][3] Based on this precedent, it is hypothesized that 4-ethoxy-2-phenylimidazole may interact with the heme-containing active site of NOS, a common mechanism for imidazole-based inhibitors. Its specific isoform selectivity and potency remain to be determined through the experimental protocols outlined in this guide.

Standard Inhibitor 1: L-NAME (N(G)-nitro-L-arginine methyl ester)

L-NAME is a widely utilized, non-selective NOS inhibitor.[4] As an L-arginine analog, it acts as a competitive inhibitor of all three NOS isoforms.[5] The methyl ester group enhances its cell permeability, and it is intracellularly hydrolyzed to the active inhibitor, N(G)-nitro-L-arginine (L-NNA).[6] While effective, its lack of isoform selectivity can lead to broad physiological effects, such as an increase in blood pressure due to eNOS inhibition.[4]

Standard Inhibitor 2: 7-Nitroindazole (7-NI)

7-Nitroindazole is recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[7][8] It functions by competing with both L-arginine and the cofactor tetrahydrobiopterin.[7] Its selectivity for nNOS makes it a valuable tool in neuroscience research to investigate the specific roles of neuronal NO production.[9][10] Studies have shown its potential in mitigating neurotoxicity and motor dysfunction in animal models.[7][9]

Quantitative Comparison of Standard Inhibitor Efficacy

To provide a baseline for the evaluation of 4-ethoxy-2-phenylimidazole, the following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for L-NAME (as its active form L-NNA) and 7-NI against the three NOS isoforms.

InhibitornNOS KieNOS KiiNOS Ki
L-NNA15 nM (bovine)39 nM (human)4.4 µM (mouse)
7-NIHigh SelectivityLower AffinityLower Affinity

Note: Ki values can vary based on the species and experimental conditions. The data for 7-NI often highlights its selectivity rather than providing specific Ki values across all isoforms in a single study.

InhibitornNOS IC50eNOS IC50iNOS IC50
L-NAME70 µM (purified brain NOS)--

Note: The IC50 for L-NAME can be influenced by the concentration of L-arginine in the assay.[11]

Experimental Protocols for Comparative Efficacy

The following detailed methodologies are provided to enable a robust and direct comparison of 4-ethoxy-2-phenylimidazole with standard NOS inhibitors.

In Vitro NOS Inhibition Assay (Griess Assay)

This assay quantifies the inhibitory effect of a compound on NOS activity by measuring the production of nitrite, a stable breakdown product of NO.[1][12]

Materials and Reagents:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • 4-ethoxy-2-phenylimidazole, L-NAME, 7-NI

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Reaction Mix (containing L-arginine, NADPH, and necessary cofactors like FAD, FMN, and tetrahydrobiopterin)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of 4-ethoxy-2-phenylimidazole and the standard inhibitors in a suitable solvent (e.g., DMSO). Create serial dilutions in NOS Assay Buffer.

  • Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: 100 µL of NOS Assay Buffer.

    • Nitrite Standards: 100 µL of each sodium nitrite standard dilution.

    • No Inhibitor Control: Reaction Mix and NOS Assay Buffer (with solvent vehicle).

    • Test Samples: Reaction Mix and the respective dilutions of 4-ethoxy-2-phenylimidazole or standard inhibitors.

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to all wells except the Blank and Nitrite Standards.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to all wells. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells. Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Cell-Based NOS Inhibition Assay

This assay assesses the efficacy of inhibitors in a cellular context, providing insights into cell permeability and intracellular activity.[1][12]

Materials and Reagents:

  • Cell line (e.g., RAW 264.7 murine macrophages for iNOS)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS) to induce iNOS expression

  • 4-ethoxy-2-phenylimidazole, L-NAME, 7-NI

  • Griess Reagent

  • Cell lysis buffer

  • Protein assay reagent

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and perform the Griess assay as described in the in vitro protocol.

  • Cell Viability Assay (e.g., MTT): Perform a cell viability assay on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.

  • Data Analysis: Normalize the nitrite production to the total protein content and calculate the percentage of inhibition and IC50 values.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the nitric oxide synthesis pathway and the experimental workflow for inhibitor testing.

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NADPH NADPH NADPH->NOS O2 O2 O2->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Inhibitor 4-Ethoxy-2-phenylimidazole L-NAME 7-NI Inhibitor->NOS

Caption: Nitric Oxide Synthesis Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay invitro_start Prepare Reagents (Enzyme, Inhibitors) invitro_reaction Incubate Enzyme with Inhibitors invitro_start->invitro_reaction invitro_griess Griess Reaction invitro_reaction->invitro_griess invitro_read Measure Absorbance invitro_griess->invitro_read invitro_analyze Calculate IC50 invitro_read->invitro_analyze cell_start Culture & Treat Cells with Inhibitors cell_induce Induce NOS (e.g., with LPS) cell_start->cell_induce cell_supernatant Collect Supernatant cell_induce->cell_supernatant cell_viability Cell Viability Assay cell_induce->cell_viability cell_griess Griess Assay cell_supernatant->cell_griess cell_analyze Calculate IC50 cell_griess->cell_analyze

Caption: Experimental Workflow for NOS Inhibition Assays.

Conclusion

The evaluation of novel compounds like 4-ethoxy-2-phenylimidazole requires a systematic and comparative approach against well-characterized standard inhibitors. By employing the detailed protocols and understanding the established mechanisms of action of L-NAME and 7-NI, researchers can accurately determine the potency, selectivity, and potential therapeutic utility of this and other emerging NOS inhibitors. The provided framework ensures a scientifically rigorous evaluation, paving the way for the development of next-generation therapeutics targeting the nitric oxide pathway.

References

  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [5]

  • Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [7]

  • In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [13]

  • 7-Nitroindazole - Wikipedia. (Source: Wikipedia) [8]

  • L-NAME (NG-Nitroarginine methyl ester) | NO Synthase Inhibitor - MedchemExpress.com. (Source: MedChemExpress) [11]

  • Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse - PubMed. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [9]

  • The Selective Inhibitor of Neuronal Nitric Oxide Synthase, 7-Nitroindazole, Reduces the Delayed Neuronal Damage Due to Forebrain Ischemia in Rats | Stroke. (Source: Stroke, American Heart Association Journals) [10]

  • 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine)

  • A Comparative Analysis of Aminoguanidine and Other Nitric Oxide Synthase (NOS) Inhibitors: A Guide for Researchers - Benchchem. (Source: BenchChem) [1]

  • L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [4]

  • Nitric-Oxide-Synthase-Inhibitor-Assay-Protocol-Book-v7-ab211086.docx - Abcam. (Source: Abcam)

  • Application Notes and Protocols for In vitro Nitric Oxide Synthase Inhibition Assay of Inflexuside A - Benchchem. (Source: BenchChem) [12]

  • L-NAME (hydrochloride) (L-NG-Nitroarginine methyl ester, N(G) - Cayman Chemical. (Source: Cayman Chemical) [6]

  • Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B - Benchchem. (Source: BenchChem)

  • L-NAME hydrochloride | Additional NOS Inhibitors: Tocris Bioscience - R&D Systems. (Source: R&D Systems)

  • Nitric Oxide Synthase Inhibitors - Biotium. (Source: Biotium)

  • Nitric oxide synthase inhibitors: a review of patents from 2011 to the present. (Source: Taylor & Francis Online)

  • A Comparison of the Effects of Neuronal Nitric Oxide Synthase and Inducible Nitric Oxide Synthase Inhibition on Cartilage Damage - PubMed. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine)

  • NO Synthase | Inhibitors | MedChemExpress. (Source: MedChemExpress)

  • Nitric oxide synthase - Wikipedia. (Source: Wikipedia)

  • Nitric Oxide Synthases and Their Inhibitors: A Review | Request PDF - ResearchGate. (Source: ResearchGate)

  • How can I assay nitric oxide synthase activity in human RBCs? - ResearchGate. (Source: ResearchGate)

  • Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity | Journal of Medicinal Chemistry - ACS Publications. (Source: ACS Publications)

  • Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry | PNAS. (Source: PNAS)

  • Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. (Source: Bentham Science)

  • (PDF) Bioactive N-Phenylimidazole Derivatives - ResearchGate. (Source: ResearchGate)

  • The Cohesive Interactions in Phenylimidazoles - PMC. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine)

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [2]

  • 4-Phenylimidazole 97 670-95-1 - Sigma-Aldrich. (Source: Sigma-Aldrich)

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine)

  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - MDPI. (Source: MDPI)

  • Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | IntechOpen. (Source: IntechOpen)

  • Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents - Science Alert. (Source: Science Alert) [3]

Sources

Safety & Regulatory Compliance

Safety

4-ethoxy-2-phenylimidazole proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-Ethoxy-2-phenylimidazole As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with a rigor...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4-Ethoxy-2-phenylimidazole

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with a rigorous, self-validating framework for the handling and disposal of 4-ethoxy-2-phenylimidazole. Because this compound is a nitrogen-containing heterocycle frequently utilized as an intermediate in pharmaceutical synthesis, its disposal requires strict adherence to environmental regulations to prevent aquatic toxicity and hazardous atmospheric emissions[1][2].

This guide moves beyond basic safety data sheets by explaining the causality behind each logistical choice, ensuring your laboratory maintains both scientific integrity and operational safety.

Chemical Profile & Hazard Quantification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. 4-Ethoxy-2-phenylimidazole exhibits specific acute toxicity and irritant properties that dictate our choice of personal protective equipment (PPE) and containment vessels[1][3].

Table 1: Physicochemical and Hazard Summary for 4-Ethoxy-2-phenylimidazole

ParameterSpecification / DataOperational Implication
CAS Number 53386-01-9Primary identifier for waste manifesting.
Molecular Weight 188.23 g/mol Used for calculating stoichiometric neutralization if reacting prior to disposal.
Hazard Classifications H302, H315, H319, H335Acute oral toxicity; causes skin/eye irritation and respiratory distress[3].
Chemical Family PhenylimidazolesNitrogen-rich ring; requires specialized incineration to prevent NOx gas release[2].
Incompatibilities Strong oxidizing agentsRisk of exothermic degradation; dictates strict segregation during waste storage[3].

Operational Safety & Pre-Disposal Handling

Every safety protocol must be a self-validating system. Do not assume equipment is functioning; verify it through observable metrics before handling 4-ethoxy-2-phenylimidazole.

Step-by-Step Handling Methodology:

  • Ventilation Validation: Prior to opening the chemical container, activate the chemical fume hood and validate the airflow using a digital anemometer. Causality: The compound is a Category 3 respiratory irritant (H335)[3]. The face velocity must consistently read between 80–120 feet per minute (fpm) to ensure vapors and particulates are captured.

  • PPE Selection and Integrity Check:

    • Don high-density nitrile gloves (minimum 4 mil thickness). Causality: Imidazole derivatives can penetrate standard latex, leading to dermal absorption.

    • Self-Validation: Inflate each glove manually and trap the air to check for micro-punctures before wearing.

  • Workspace Preparation: Line the fume hood with a specialized chemical absorbent pad (spill mat) rather than standard paper towels. Causality: If a micro-spill occurs, paper towels will simply spread the organic particulate, whereas a structured absorbent pad traps the solid matrix.

Spill Response & Containment Protocol

In the event of a breach outside of primary containment, immediate and calculated action is required to prevent environmental contamination.

Step-by-Step Spill Remediation:

  • Isolate the Environment: Immediately evacuate personnel from the immediate vicinity and increase room ventilation.

  • Dry Containment (Do Not Use Water): Apply an inert, dry absorbent material such as vermiculite or clean sand directly over the spill. Causality: Applying water or wet solvents to 4-ethoxy-2-phenylimidazole will dissolve the compound, expanding the contamination footprint and driving the chemical into porous laboratory surfaces.

  • Mechanical Collection: Use a non-sparking polypropylene dustpan and brush to sweep up the absorbent mixture.

  • Verification: Wipe the affected area with a solvent-dampened microfiber cloth (using ethanol or isopropanol), then place the cloth into the solid waste container. Self-Validation: Shine a UV light (if applicable to the specific derivative's fluorescence) or perform a visual white-glove test to ensure zero residue remains.

Proper Disposal Procedures (RCRA Compliant)

4-Ethoxy-2-phenylimidazole cannot be disposed of via standard aqueous waste streams or municipal solid waste. It must be processed through a Resource Conservation and Recovery Act (RCRA) Subtitle C hazardous waste facility[2].

Step-by-Step Disposal Logistics:

  • Waste Segregation: Separate 4-ethoxy-2-phenylimidazole waste from any strong oxidizing agents (e.g., peroxides, nitrates, permanganates). Causality: The electron-rich imidazole ring is highly susceptible to vigorous, exothermic oxidation, which can lead to spontaneous combustion inside the waste bin[3].

  • Primary Packaging: Transfer all solid waste (including contaminated PPE, empty vials, and spill absorbents) into a High-Density Polyethylene (HDPE) container or a borosilicate glass jar. Causality: HDPE provides superior chemical resistance against organic heterocycles compared to standard plastics.

  • Seal Validation: Apply the primary lid and torque it to the manufacturer's specification. Self-Validation: Invert the sealed container for 10 seconds over a secondary containment tray to visually confirm the absence of leaks before transport.

  • Manifesting and Labeling: Affix a standardized Hazardous Waste label. Explicitly list "4-Ethoxy-2-phenylimidazole (Toxic, Irritant)" and the CAS number (53386-01-9)[1].

  • Thermal Destruction (Incineration): Transfer the manifested waste to a licensed disposal contractor. Specify that the waste must undergo high-temperature incineration in a facility equipped with a chemical scrubber. Causality: Combustion of nitrogen-containing heterocycles generates toxic nitrogen oxide (NOx) gases. A chemical scrubber is mandatory to neutralize these emissions before environmental release[2].

Disposal Workflow Visualization

The following diagram maps the logical decision tree for the segregation, packaging, and destruction of this compound.

G A Waste Generation: 4-Ethoxy-2-phenylimidazole B Physical State Assessment A->B C Solid Waste (Powders, PPE, Absorbents) B->C D Liquid Waste (Solvent Mixtures) B->D E Segregation: Isolate from Strong Oxidizers C->E D->E F Packaging: Seal in HDPE/Glass Containers E->F G RCRA Subtitle C Incineration (Requires NOx Scrubber) F->G

Figure 1: Operational workflow for the segregation, packaging, and RCRA-compliant disposal.

References

  • Title: Significant New Uses: Certain Chemical Substances (22-4.5e) - Regulations.gov Source: regulations.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-ethoxy-2-phenylimidazole

Comprehensive Safety and Operational Guide: Handling 4-Ethoxy-2-phenylimidazole Executive Summary 4-Ethoxy-2-phenylimidazole (CAS 53386-01-9)[1] is a specialized imidazole derivative utilized extensively in synthetic che...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Ethoxy-2-phenylimidazole

Executive Summary 4-Ethoxy-2-phenylimidazole (CAS 53386-01-9)[1] is a specialized imidazole derivative utilized extensively in synthetic chemistry and pharmaceutical drug development[2]. While its specific pharmacological profile makes it highly valuable, its core imidazole scaffold dictates a strict approach to laboratory safety. Imidazole compounds are generally classified as acute oral toxicants (H302) and can cause severe skin burns and eye damage (H314)[3]. As a Senior Application Scientist, I emphasize that laboratory safety protocols cannot be passive checklists; they must be causality-driven, self-validating systems. This guide provides the operational logistics and precise Personal Protective Equipment (PPE) requirements for handling this compound safely.

Part 1: Causality-Driven PPE Selection

Understanding the physical chemistry of 4-ethoxy-2-phenylimidazole is critical for PPE selection. In its solid state, it is a fine, lipophilic powder prone to static accumulation, creating an inhalation and dermal contact hazard. However, in drug development, this compound is frequently dissolved in to create stock solutions for biological assays.

DMSO is a potent penetration enhancer. If a DMSO solution contacts standard nitrile gloves, the solvent permeates the elastomer in under 10 minutes, carrying the dissolved imidazole directly through the stratum corneum and into the researcher's bloodstream[4]. Therefore, PPE must dynamically shift based on the compound's physical state.

Quantitative PPE Specifications

PPE ComponentMaterial SpecificationBreakthrough TimeHazard MitigatedCausality / Rationale
Primary Gloves (Solid) Nitrile (0.12 mm / 5 mil)> 480 min (Solid)Dermal irritationImidazoles cause skin irritation. Solid particulates cannot permeate intact nitrile.
Primary Gloves (Solution) Butyl Rubber (0.30 mm)> 480 min (DMSO)Systemic toxicityDMSO permeates nitrile in <10 min[4], acting as a carrier for the solute. Butyl rubber prevents solvent transport[5].
Eye Protection ANSI Z87.1 GogglesN/ACorneal damageImidazole derivatives can cause severe eye damage[3]. Tight-fitting goggles prevent dust ingress.
Respiratory N95 / P100 RespiratorN/AMucous membrane irritationFine powders aerosolize easily. Required only if handling outside a certified Class II BSC or Fume Hood.

Part 2: Operational Workflow: Safe Weighing and Transfer

To ensure trustworthiness and scientific integrity, every handling procedure must be a self-validating system. Do not proceed to the next operational step unless the validation check passes.

Protocol 1: Precision Weighing of Solid 4-Ethoxy-2-phenylimidazole

  • System Verification : Turn on the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Validation: Verify the digital monitor displays a face velocity between 80–120 feet per minute (fpm). Tape a small tissue strip to the bottom of the sash; it must pull steadily inward.

  • Static Mitigation : Wipe the exterior of the chemical bottle and the analytical balance with a static-dissipative cloth. Place an anti-static polymeric weighing boat on the balance and tare.

    • Causality: Imidazole powders hold static charge. Standard plastic boats repel the powder, causing sudden aerosolization and potential inhalation exposure.

  • Transfer Execution : Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of [1] into the boat.

  • Solvent Transition (If Applicable) : If preparing a stock solution, immediately cap the vial. Before handling the DMSO solvent, remove the outer layer of nitrile gloves and don 0.30 mm butyl rubber gloves[5].

    • Validation: Perform a visual and inflation check on the butyl gloves to ensure no micro-punctures exist before handling the solvent.

G N1 PPE Verification & Hood Check N2 Assess Physical State N1->N2 N3 Solid Powder (Nitrile Gloves) N2->N3 Powder N4 DMSO Solution (Butyl Rubber Gloves) N2->N4 Dissolved N5 Anti-Static Weighing N3->N5 N6 Aliquoting / Dilution N4->N6 N7 Decontamination (70% IPA / Soap) N5->N7 N6->N7 N8 Waste Segregation N7->N8

Operational workflow for handling 4-ethoxy-2-phenylimidazole.

Part 3: Spill Response and Decontamination Protocol

A spill of 4-ethoxy-2-phenylimidazole requires immediate, structured intervention to prevent cross-contamination and exposure.

Protocol 2: Solid and Solution Spill Containment

  • Assessment & Isolation : If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate 5-foot radius.

  • Solid Spill Containment : Do NOT sweep dry powder, as this generates hazardous aerosols. Gently cover the spilled [2] with damp absorbent pads (moistened with water to suppress dust).

  • Solution Spill Containment (DMSO) : If the spill involves a DMSO solution, immediately don butyl rubber gloves[4]. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Chemical Decontamination : Imidazoles are basic nitrogen heterocycles[3]. After removing the bulk material, wash the surface with a 70% Isopropyl Alcohol (IPA) solution to dissolve residual lipophilic traces, followed by a thorough wash with warm soapy water to break down any remaining chemical matrix.

    • Validation: Swipe the area with a clean, dry Kimwipe. If any residue or discoloration is visible, the decontamination has failed; repeat the IPA wash.

Part 4: Waste Disposal Plan

Improper disposal of imidazole derivatives can lead to environmental toxicity and regulatory violations.

  • Solid Waste : All contaminated weighing boats, spatulas, absorbent pads, and primary nitrile gloves must be placed in a puncture-resistant, clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste : DMSO solutions of 4-ethoxy-2-phenylimidazole must be segregated into "Halogen-Free Organic Waste" carboys. Do not mix with halogenated solvents (like dichloromethane) to prevent exothermic side reactions and to comply with standard incineration protocols.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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